5-bromo-3-iodopyrazin-2-ol chemical structure and properties
This technical guide details the structural characteristics, synthetic accessibility, and chemoselective reactivity of 5-bromo-3-iodopyrazin-2-ol (CAS 1666129-10-7).[1] It is designed for medicinal chemists utilizing thi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the structural characteristics, synthetic accessibility, and chemoselective reactivity of 5-bromo-3-iodopyrazin-2-ol (CAS 1666129-10-7).[1] It is designed for medicinal chemists utilizing this scaffold for fragment-based drug discovery (FBDD) and the synthesis of multi-functionalized heteroaromatics.[1]
A Bifunctional Scaffold for Regioselective Heterocyclic Functionalization[1]
Executive Summary
5-Bromo-3-iodopyrazin-2-ol is a high-value halogenated heterocyclic building block.[1] Its structural uniqueness lies in the presence of three distinct reactive handles: a hydroxyl group (tautomeric with a cyclic amide), an iodine atom at the C3 position, and a bromine atom at the C5 position.[1] This "tri-functional" nature allows for sequential, orthogonal cross-coupling reactions, making it an ideal scaffold for constructing complex kinase inhibitors, antivirals, and molecular probes.[1]
Key Identifier
Data
IUPAC Name
5-Bromo-3-iodopyrazin-2-ol
Common Name
5-Bromo-3-iodo-2(1H)-pyrazinone
CAS Number
1666129-10-7
Molecular Formula
C₄H₂BrIN₂O
Molecular Weight
300.88 g/mol
Appearance
Off-white to yellow solid (Light Sensitive)
Structural Analysis & Tautomerism
Understanding the electronic structure of this molecule is critical for predicting reactivity. Like many hydroxy-substituted N-heterocycles, 5-bromo-3-iodopyrazin-2-ol exhibits prototropic tautomerism.[1]
Tautomeric Equilibrium
In solution and the solid state, the equilibrium heavily favors the 2(1H)-pyrazinone (lactam) form over the pyrazin-2-ol (lactim) form.[1] This preference is driven by the thermodynamic stability of the amide-like resonance and the preservation of aromaticity in the adjacent ring system.[1]
Implication for Reactivity: Electrophiles (e.g., alkyl halides) will preferentially react at the Nitrogen (N1) under basic conditions, leading to N-alkylation.[1] To achieve O-alkylation, silver salts (Ag₂CO₃) or specific hard electrophiles are typically required.[1]
Electronic Descriptors (Graphviz Visualization)
The following diagram illustrates the tautomeric relationship and the electronic differentiation between the C-I and C-Br bonds.
Figure 1: Tautomeric equilibrium favoring the pyrazinone form and the hierarchy of halogen reactivity.[1][2]
Synthetic Routes
Access to 5-bromo-3-iodopyrazin-2-ol is typically achieved through two primary pathways.[1] The choice depends on the availability of starting materials (the amine vs. the monohalo-ol).[1]
Route A: Iodination of 5-Bromopyrazin-2-ol (Preferred)
This route utilizes the commercially available 5-bromopyrazin-2-ol.[1] The C3 position is activated for electrophilic aromatic substitution due to the ortho-directing effect of the hydroxyl/carbonyl group.[1]
Note: This route is harsher and may lead to dehalogenation side products.[1]
Chemoselectivity & Applications
The primary utility of this scaffold is the ability to perform sequential cross-coupling reactions . The bond dissociation energy of C-I (approx. 53 kcal/mol) is significantly lower than that of C-Br (approx. 68 kcal/mol), allowing Pd(0) catalysts to oxidatively insert into the C-I bond exclusively at lower temperatures.[1]
Sequential Functionalization Workflow
Researchers can build "AB-systems" where substituent A is installed at C3 and substituent B at C5.
Purification: Flash column chromatography (Hexanes/EtOAc). The product will be the 3-aryl-5-bromopyrazin-2-ol.[1]
Safety & Handling
Light Sensitivity: Iodinated heterocycles are prone to homolytic cleavage of the C-I bond upon exposure to light.[1] Store in amber vials wrapped in foil.
Stability: Store at
under an inert atmosphere (Nitrogen/Argon).
Hazards: Treat as a potential skin and eye irritant. Use standard PPE (gloves, goggles, lab coat).[1]
References
Arctom Scientific. (n.d.).[1] 5-bromo-3-iodopyrazin-2-ol Product Page. Retrieved from (CAS Verification).[1]
Sigma-Aldrich. (n.d.).[1] 5-Bromo-3-iodopyrazin-2-ol Product Data. Retrieved from .[1][4]
ChemicalBook. (2025).[1][2][3][5] 5-BROMO-3-IODO-PYRIDIN-2-OL Properties and Analogs. Retrieved from (Analogous chemistry and physical properties).[1]
Li, X., et al. (2016). "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine." International Journal of Simulation: Systems, Science and Technology.
ResearchGate. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (Mechanistic basis for halogen selectivity).
5-bromo-3-iodopyrazin-2-ol vs 5-bromo-3-iodopyridin-2-ol structural differences
Executive Summary This guide provides a rigorous technical analysis of two isomeric di-halo scaffolds: 5-bromo-3-iodopyrazin-2-ol (Pyrazine-Core) and 5-bromo-3-iodopyridin-2-ol (Pyridine-Core). While superficially simila...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a rigorous technical analysis of two isomeric di-halo scaffolds: 5-bromo-3-iodopyrazin-2-ol (Pyrazine-Core) and 5-bromo-3-iodopyridin-2-ol (Pyridine-Core). While superficially similar, the introduction of a second nitrogen atom in the pyrazine ring drastically alters the electronic landscape, acidity, and reactivity profiles.
For the medicinal chemist, the choice between these two scaffolds is not merely structural but functional:
The Pyridine Core acts as a classic sequential cross-coupling partner (C3-I
C5-Br).
The Pyrazine Core functions as a dual-mode electrophile, enabling sequential cross-coupling or a unique combination of cross-coupling (at C3) and nucleophilic aromatic substitution (SNAr at C5).
Structural & Electronic Analysis
The fundamental difference lies in the heteroatom count and its influence on the tautomeric equilibrium and electron density at the halogenated positions.
Tautomerism and Numbering
Both scaffolds exist in equilibrium between the hydroxy-heterocycle (lactim) and the amide-like (lactam) forms. In solution (polar solvents like DMSO/MeOH) and solid state, the lactam (one) form predominates.
Feature
5-Bromo-3-iodopyridin-2-ol
5-Bromo-3-iodopyrazin-2-ol
Dominant Tautomer
5-Bromo-3-iodopyridin-2(1H)-one
5-Bromo-3-iodopyrazin-2(1H)-one
Ring System
Pyridine (1 Nitrogen)
Pyrazine (1,4-Diazine, 2 Nitrogens)
C5 Electronic State
Meta to Nitrogen (Electron Neutral)
Ortho to N4 / Para to N1 (Highly Electron Deficient)
pKa (N-H)
~11.7 (Weakly Acidic)
~8.5 - 9.0 (Moderately Acidic)
Visualization of Structural Divergence
The following diagram illustrates the numbering and electronic activation differences.
Caption: Structural comparison highlighting the activation of C5-Br in the pyrazine scaffold due to the additional nitrogen atom at position 4.
Synthetic Accessibility & Protocols
Synthesis of these di-halo scaffolds requires careful control of regioselectivity to prevent over-halogenation.
Synthesis of 5-Bromo-3-iodopyridin-2-ol
The most robust route proceeds via the 2-amino intermediate, leveraging the strong ortho-directing effect of the amine for iodination, followed by diazotization.
-iodosuccinimide (NIS) or /Periodic acid in acetic acid/H₂SO₄. The amino group directs iodine to the C3 position.
Hydrolysis: Diazotization with
in aqueous converts the amine to the hydroxyl (pyridone).
Critical Note: Direct iodination of 5-bromo-2-hydroxypyridine is possible but often yields mixtures of 3-iodo and 3,5-diiodo byproducts due to the high activation of the pyridone ring. The amino route provides superior regiocontrol.
Synthesis of 5-Bromo-3-iodopyrazin-2-ol
Pyrazines are less electron-rich than pyridines, making electrophilic iodination slower.
Step 2: Suzuki/Buchwald coupling at C5-Br (High Temp, active Pd catalyst like Pd(dtbpf)Cl₂).
The Pyrazine Logic (Orthogonal SNAr/Pd)
The pyrazine scaffold offers a unique "switch." The C5-Br is highly activated for Nucleophilic Aromatic Substitution (SNAr) because the negative charge in the Meisenheimer intermediate is stabilized by the nitrogen at position 1 (para) and position 4 (ortho).
Pathway A (All Carbon): C3-I Coupling
C5-Br Coupling.
Pathway B (Heteroatom at C5): C3-I Coupling
C5-Br SNAr (with Amines/Thiols).
Decision Tree for Experimentation
Caption: Operational workflow for selective functionalization. Note the unique S_NAr capability of the pyrazine scaffold.
Experimental Data Comparison
Property
Pyridine Core
Pyrazine Core
Implication
Solubility (DMSO)
High
Moderate
Pyrazines often stack more strongly (pi-pi interactions).
LogP (Calc)
~1.6
~1.1
Pyrazine lowers lipophilicity, beneficial for DMPK.
H-Bond Donors
1 (NH)
1 (NH)
Similar H-bond donor profile.
H-Bond Acceptors
2 (C=O, N)
3 (C=O, N1, N4)
Pyrazine offers an extra vector for receptor binding.
Metabolic Stability
Moderate
Low - Moderate
Pyrazines are prone to oxidation by AO (Aldehyde Oxidase).
References
Synthesis of 5-Bromo-3-iodopyridin-2-ol via Amino-Intermediate
Source: GuideChem & ChemicalBook Protocols.
Context: Describes the iodination of 2-amino-5-bromopyridine followed by diazotiz
Reactivity of Halopyridines in Pd-Catalysis
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[2]
Source: MDPI (Molecules).
Context: Validates the sequential coupling logic (C-I before C-Br).
SNAr Reactivity of Pyrazines vs Pyridines
Title: Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[5]
Source: PubMed (Org Lett).
Context: Illustrates the difficulty of SNAr on pyridine rings without strong activation, contrasting with the facile n
Tautomeric Equilibrium of 2-Hydroxypyridines
Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
Source: NIH / ResearchG
Context: Fundamental physical chemistry governing the "2-ol" vs "2-one" behavior.
A Technical Guide to 5-Bromo-3-iodo-2-hydroxypyrazine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 5-bromo-3-iodo-2-hydroxypyrazine, a halogenated heterocyclic compound with significant po...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-bromo-3-iodo-2-hydroxypyrazine, a halogenated heterocyclic compound with significant potential in medicinal chemistry. While a specific CAS number for this exact molecule is not readily found in major chemical databases, this guide will delve into its structural importance, plausible synthetic routes, expected reactivity, and potential applications, drawing upon established principles of heterocyclic chemistry and the known behavior of analogous compounds.
The Pyrazine Scaffold: A Privileged Motif in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in drug design.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like benzene and pyridine make it a valuable component in developing novel therapeutics.[4] The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors, facilitating strong interactions with biological targets such as protein kinases.[4][5] This has led to the successful development of several FDA-approved drugs containing a pyrazine core.[4]
Physicochemical Properties and Structural Analysis
While experimental data for 5-bromo-3-iodo-2-hydroxypyrazine is not available due to its apparent commercial scarcity, we can predict its key properties based on its structure.
Table 1: Predicted Physicochemical Properties of 5-Bromo-3-iodo-2-hydroxypyrazine
Property
Predicted Value
Rationale
Molecular Formula
C₄H₂BrIN₂O
Based on the chemical structure.
Molecular Weight
~344.88 g/mol
Calculated from the atomic weights of its constituent elements.
Appearance
Likely a solid at room temperature
Heterocyclic compounds with multiple halogens and a hydroxyl group are typically solids.
Solubility
Sparingly soluble in water, soluble in organic solvents like DMSO and DMF.
The polar hydroxyl group may impart some water solubility, but the halogenated aromatic ring suggests better solubility in organic solvents.
Tautomerism
Exists in equilibrium with its 2-pyrazinone tautomer.
The hydroxyl group on the pyrazine ring will likely exist in equilibrium with its keto form, 5-bromo-3-iodo-1H-pyrazin-2-one.
Synthetic Strategies: A Plausible Route to 5-Bromo-3-iodo-2-hydroxypyrazine
Given the lack of commercial suppliers, the synthesis of 5-bromo-3-iodo-2-hydroxypyrazine would likely proceed from a more readily available precursor. A logical starting material would be a dihalogenated hydroxypyrazine, such as 3,5-dibromo-2-hydroxypyrazine (CAS 21943-15-7).[6] A plausible synthetic workflow is outlined below.
Caption: A plausible synthetic workflow for 5-bromo-3-iodo-2-hydroxypyrazine.
Detailed Experimental Protocol (Conceptual)
Protection of the Hydroxyl Group: The hydroxyl group of 3,5-dibromo-2-hydroxypyrazine would first be protected to prevent side reactions in the subsequent iodination step. A common method is O-methylation using a reagent like dimethyl sulfate or methyl iodide in the presence of a base.
Selective Halogen Exchange (Iodination): The resulting 5-bromo-3-bromo-2-methoxypyrazine would then undergo a selective halogen exchange reaction. The C-Br bond at the 3-position is expected to be more reactive than the C-Br bond at the 5-position due to the electronic influence of the adjacent nitrogen and methoxy group. A Finkelstein-type reaction using sodium iodide, potentially with a copper catalyst, could be employed to replace the bromine at the 3-position with iodine.
Deprotection of the Hydroxyl Group: The final step would be the deprotection of the methoxy group to yield the desired 5-bromo-3-iodo-2-hydroxypyrazine. This can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.
Reactivity and Applications in Cross-Coupling Reactions
The true synthetic utility of 5-bromo-3-iodo-2-hydroxypyrazine lies in its potential as a versatile building block in transition metal-catalyzed cross-coupling reactions.[7][8] The presence of two different halogens at distinct positions on the pyrazine ring allows for selective and sequential functionalization.
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[9] This is due to the decreasing carbon-halogen bond strength down the group, which facilitates the oxidative addition step in the catalytic cycle.[9]
Caption: Sequential cross-coupling reactions of 5-bromo-3-iodo-2-hydroxypyrazine.
Suzuki-Miyaura Coupling
The more reactive C-I bond would be expected to undergo Suzuki-Miyaura coupling preferentially, allowing for the introduction of an aryl or heteroaryl group at the 3-position. This reaction would typically be carried out using a palladium catalyst, a base, and a boronic acid or ester.
Sonogashira, Heck, and Buchwald-Hartwig Couplings
Following the initial coupling at the iodo-position, the less reactive C-Br bond can be targeted for a second cross-coupling reaction. This allows for the introduction of a diverse range of substituents, including alkynes (Sonogashira), alkenes (Heck), or amines/amides (Buchwald-Hartwig). This sequential approach provides a powerful strategy for building molecular complexity and generating libraries of novel compounds for drug screening.
Potential Biological Significance and Therapeutic Targets
Given the prevalence of the pyrazine scaffold in bioactive molecules, 5-bromo-3-iodo-2-hydroxypyrazine is a promising starting point for the synthesis of compounds with a wide range of potential therapeutic applications, including:
Kinase Inhibitors: As mentioned, the pyrazine nitrogen can act as a key hydrogen bond acceptor in the hinge region of protein kinases, a critical interaction for many kinase inhibitors used in oncology.
Antimicrobial and Antiviral Agents: Pyrazine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.
Central Nervous System (CNS) Agents: The pyrazine ring is present in some drugs targeting CNS disorders.
Supplier Availability
As of early 2026, a direct commercial supplier for 5-bromo-3-iodo-2-hydroxypyrazine has not been identified through searches of major chemical supplier databases. However, precursors such as 3,5-dibromo-2-hydroxypyrazine are commercially available. Researchers interested in this compound would likely need to undertake its synthesis in-house. Analogs such as 5-Bromo-2-iodo-3-methoxypyrazine (CAS 476622-89-6) are available from some suppliers and could serve as a starting point for demethylation to the corresponding hydroxypyrazine.[10][11]
Conclusion
References
PubChem. (n.d.). 5-Bromo-2-iodo-3-methoxypyrazine. Retrieved from [Link]
Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Retrieved from [Link]
ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
PMC. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]
Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (2013). (PDF) Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]
WorldOfChemicals. (2024). Pyrazine derivatives: Significance and symbolism. Retrieved from [Link]
LabAlley. (n.d.). 3, 5-Dibromo-2-hydroxypyrazine, min 97%, 100 grams. Retrieved from [Link]
The Ascendancy of 3,5-Disubstituted Pyrazin-2-ols: A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists Abstract The 3,5-disubstituted pyrazin-2-ol core, a prominent heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkab...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Medicinal Chemists
Abstract
The 3,5-disubstituted pyrazin-2-ol core, a prominent heterocyclic motif, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets. This guide offers an in-depth exploration of this versatile chemical class, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental synthetic strategies, explore the vast therapeutic landscape—from kinase inhibition in oncology to novel antimicrobial agents—and delve into the nuanced structure-activity relationships (SAR) that govern their efficacy. This document synthesizes field-proven insights with rigorous scientific data, providing detailed experimental protocols, data-rich tables, and mechanistic diagrams to equip researchers with a comprehensive understanding of this important molecular framework.
The Pyrazin-2-ol Scaffold: A Structural Overview
The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para orientation.[1] This arrangement imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor, which is crucial for molecular recognition by biological targets. The pyrazin-2-ol, also known as a 2(1H)-pyrazinone, is a tautomeric form that is particularly significant in medicinal chemistry. It provides a strategic platform for substitution at the 3 and 5 positions, allowing for the precise spatial orientation of various functional groups to optimize target binding and pharmacological activity. This disubstitution pattern is key to modulating properties such as potency, selectivity, and pharmacokinetics. Pyrazine derivatives have been successfully developed into marketed drugs and have shown a wide range of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1]
Synthetic Pathways to 3,5-Disubstituted Pyrazin-2-ols
The construction of the 3,5-disubstituted pyrazin-2-ol scaffold can be achieved through several robust synthetic routes. A common and effective strategy involves the sequential and selective substitution of dihalopyrazine intermediates. This approach offers modularity, allowing for the introduction of diverse substituents at the key 3 and 5 positions. Modern catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr), are instrumental in this process.[2]
General Synthetic Workflow
The diagram below illustrates a representative, high-level workflow for synthesizing a library of 3,5-disubstituted 2(1H)-pyrazinones, starting from a dihalopyrazine precursor. This multi-step process allows for controlled, stepwise diversification.
Caption: General Synthetic Workflow for 3,5-Disubstituted Pyrazin-2-ols.
Experimental Protocol: Synthesis of a 3-Amino-5-aryl-2(1H)-pyrazinone Derivative
This protocol is a representative example based on established methodologies for synthesizing pyrazinone libraries.[2]
Step 1: Monosubstitution of a Dihalopyrazine (Suzuki Coupling)
To a solution of 2,5-dibromo-3-(benzyloxy)pyrazine (1.0 eq) in 1,4-dioxane, add the desired arylboronic acid (1.2 eq).
Add an aqueous solution of sodium carbonate (2 M, 3.0 eq).
Degas the mixture with argon for 15 minutes.
Add Pd(PPh3)4 (0.05 eq) and heat the reaction mixture at 90°C for 12 hours under an argon atmosphere.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel) to yield the 2-bromo-5-aryl-3-(benzyloxy)pyrazine intermediate.
Step 2: Amination via Nucleophilic Aromatic Substitution (SNAr)
Dissolve the 2-bromo-5-aryl-3-(benzyloxy)pyrazine intermediate (1.0 eq) in N,N-dimethylformamide (DMF).
Add the desired amine (2.0 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
Heat the mixture in a sealed vessel at 120°C for 16 hours.
Monitor the reaction by LC-MS.
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
Purify by column chromatography to obtain the 3-amino-5-aryl-2-(benzyloxy)pyrazine.
Step 3: Deprotection to Yield the Final Pyrazin-2-ol
Dissolve the product from Step 2 in dichloromethane (DCM).
Cool the solution to 0°C and add boron trichloride (BCl3) (1 M in DCM, 1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Carefully quench the reaction by the slow addition of methanol.
Remove the solvent under reduced pressure.
Purify the residue by preparative HPLC or recrystallization to yield the final 3-amino-5-aryl-2(1H)-pyrazinone.
Therapeutic Applications & Biological Targets
The 3,5-disubstituted pyrazin-2-ol scaffold is a cornerstone in the development of inhibitors for several important enzyme families, particularly protein kinases.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3] The pyrazin-2-one heterocycle is an effective motif for ATP-competitive inhibition, where the molecule occupies the ATP-binding pocket of the kinase, preventing phosphorylation and downstream signaling.[2] Pyrazine-based derivatives have been developed as potent inhibitors against a range of kinases, including Protein Kinase C (PKC), CK2, and PIM kinases.[4][5]
Mechanism: ATP-Competitive Kinase Inhibition
The pyrazinone core acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms can form crucial hydrogen bonds with the "hinge region" of the kinase active site, a key interaction for anchoring inhibitors. The substituents at the 3 and 5 positions then extend into adjacent hydrophobic pockets, conferring both potency and selectivity for the target kinase.
Caption: Inhibition of a Kinase Signaling Pathway by a Pyrazin-2-ol Derivative.
Note: IC50 values are highly dependent on the specific compound and assay conditions.
Antimicrobial Activity
The pyrazine scaffold is present in several antimicrobial agents. Pyrazinamide is a cornerstone drug for tuberculosis treatment. Novel pyrazine-2-carbohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties, showing promising activity, particularly against Gram-positive bacteria.[6][7] The mechanism often involves structural modifications designed to increase the lipophilicity (log P value) of the molecule, thereby enhancing its intracellular concentration within the pathogen.[7]
Neurodegenerative Disorders
Pyrazoline derivatives, structurally related to pyrazines, have shown significant potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[8][9] They have been shown to act as inhibitors of key enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE).[8][10] While research on pyrazin-2-ols in this specific area is less mature, the scaffold's ability to cross the blood-brain barrier and interact with enzymatic targets makes it a promising area for future investigation.
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of 3,5-disubstituted pyrazin-2-ol derivatives is highly dependent on the nature and position of the substituents. SAR studies are critical for optimizing lead compounds into clinical candidates.
Position 3: This position is often crucial for establishing selectivity. Small, flexible groups or hydrogen bond donors/acceptors (like an amino group) can interact with specific residues near the ATP-binding site.
Position 5: This position typically accommodates larger, often aromatic or heteroaromatic, groups. These substituents extend into more solvent-exposed regions or hydrophobic pockets of the target protein, significantly influencing potency and pharmacokinetic properties.
Influence of Functional Groups: The addition of specific functional groups can fine-tune activity. For example, in related heterocyclic series, a para-methyl group on a phenyl ring was found to enhance antituberculosis activity, whereas a para-methoxy group was detrimental.[11] This highlights the sensitive electronic and steric requirements for optimal target engagement.
Caption: Key Structure-Activity Relationship (SAR) Drivers for Pyrazin-2-ols.
Future Perspectives and Conclusion
The 3,5-disubstituted pyrazin-2-ol scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its synthetic tractability and proven ability to interact with key biological targets, particularly protein kinases, ensure its continued relevance in drug discovery. Future efforts will likely focus on several key areas:
Enhancing Selectivity: Developing highly selective kinase inhibitors remains a primary goal to minimize off-target effects and improve safety profiles.
Exploring New Target Classes: While kinase inhibition is well-established, the application of this scaffold to other target families, such as those involved in neuroinflammation and metabolic diseases, is a promising avenue for expansion.
Advanced Drug Delivery: Formulating pyrazin-2-ol derivatives into novel delivery systems could overcome challenges related to solubility and bioavailability, enhancing their therapeutic potential.
Zainal, B., Othman, R., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2038. [Link]
Kumar, D., Maria, P. J. S., et al. (2021). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Scientific Reports, 11(1), 22695. [Link]
Khan, I., Ali, A., et al. (2022). Synthesis and Evaluation of 1,3,5-Triaryl-2-Pyrazoline Derivatives as Potent Dual Inhibitors of Urease and α-Glucosidase Together with Their Cytotoxic, Molecular Modeling and Drug-Likeness Studies. ACS Omega, 7(4), 3561-3575. [Link]
Al-Ostath, A., Abosheqer, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4236. [Link]
Li, J., Wang, X., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7175. [Link]
Gomha, S. M., Abdel-aziz, H. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(11), 990-1006. [Link]
Kamal, A., Al-Tel, T. H., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38241-38256. [Link]
Jain, S., & Ghai, D. (2020). A review on pyrazoline derivatives as antimicrobial agent. International Journal of Pharmacy and Pharmaceutical Sciences, 12(6), 15-24. [Link]
Al-Harbi, S. A., & Al-Sheikh, M. A. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 15(1), 31-50. [Link]
Gilani, S. J., Khan, S. A., et al. (2010). Synthesis and Biological Activities of Some 3,5-Disubstituted-D2-Pyrazoline Derivatives. Oriental Journal of Chemistry, 26(1), 139-144. [Link]
Singh, G., Chandra, P., & Sachan, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
El-Sayed, M. A. A., Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4939. [Link]
Kamal, A., Al-Tel, T. H., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38241-38256. [Link]
Kumar, V., & Aggarwal, M. (2016). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 24(16), 3297-3313. [Link]
Yilmaz, I., & Çakır, Ç. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Diseases and Clinical Microbiology, 2(3), 133-140. [Link]
Chen, Y., & Riley, B. T. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3127. [Link]
Abdelgawad, M. A., Bakr, R. B., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Molecules, 29(3), 738. [Link]
Fuchi, N., Iura, Y., et al. (2012). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 22(13), 4344-4348. [Link]
de Oliveira, R. S., de Farias, B. G., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 643. [Link]
El-Gamal, M. I., Abdel-Maksoud, M. S., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135. [Link]
Stauffer, S. R., Katzenellenbogen, J. A., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934-4947. [Link]
physical properties and solubility of 5-bromo-3-iodopyrazin-2-ol
Topic: Physical Properties and Solubility of 5-Bromo-3-iodopyrazin-2-ol Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Physicochemical Profiling...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Physical Properties and Solubility of 5-Bromo-3-iodopyrazin-2-ol
Document Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Physicochemical Profiling and Solubility Behavior of a Key Heterocyclic Scaffold
Executive Summary & Compound Identification
5-Bromo-3-iodopyrazin-2-ol (CAS: 1666129-10-7) is a highly functionalized pyrazine intermediate used primarily in the synthesis of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.[1][2][3] Its structural uniqueness lies in the presence of two distinct halogen handles (bromine at C-5, iodine at C-3) and a tautomeric hydroxyl group at C-2.
This guide provides a comprehensive analysis of its physical properties, solubility profile, and handling protocols, designed to support researchers optimizing cross-coupling reactions (Suzuki-Miyaura, Sonogashira) or nucleophilic substitutions (SNAr).
The physical behavior of this compound is dominated by the keto-enol tautomerism characteristic of 2-hydroxypyrazines. In the solid state and polar solvents, the 2(1H)-pyrazinone (keto) form often predominates, leading to higher-than-expected melting points and specific solubility patterns due to intermolecular hydrogen bonding (dimerization).
Physicochemical Data Table
Note: Values marked with () are predicted based on QSPR models or structural analogs (e.g., 3,5-dibromopyrazin-2-ol) where experimental data is proprietary.*
Property
Value / Description
Confidence Level
Appearance
Pale yellow to off-white crystalline solid
High (Experimental observation)
Melting Point
> 200°C (Decomposition likely)
Medium (Inferred from analogs)
Density
2.86 ± 0.1 g/cm³
Predicted
pKa (Acidic)
8.59 ± 0.60 (OH deprotonation)
Predicted
LogP
~1.5 - 1.8
Predicted*
H-Bond Donors
1 (NH/OH)
High
H-Bond Acceptors
3 (N, O)
High
Tautomeric & Reactivity Map
The following diagram illustrates the equilibrium between the hydroxy and oxo forms, highlighting the distinct reactivity of the halogen positions. The C-3 Iodine is more labile than the C-5 Bromine, allowing for regioselective functionalization.
Figure 1: Tautomeric equilibrium and regioselective reactivity sites of 5-bromo-3-iodopyrazin-2-ol.
Solubility Profile
Understanding the solubility of 5-bromo-3-iodopyrazin-2-ol is critical for purification (recrystallization) and reaction solvent selection.
Solvent Compatibility Matrix
The compound exhibits poor water solubility due to the lipophilic heavy halogens but dissolves readily in polar aprotic solvents.
Solvent
Solubility Rating
Application Context
DMSO
High (> 50 mg/mL)
Preferred solvent for NMR and biological assays.
DMF / NMP
High
Standard reaction solvents for cross-coupling.
Methanol / Ethanol
Moderate (Hot)
Suitable for recrystallization. Solubility drops significantly when cold.
Ethyl Acetate
Moderate
Standard extraction solvent during workup.
Dichloromethane
Low to Moderate
Limited solubility; often requires MeOH cosolvent.
Water (pH 7)
Very Low (< 0.1 mg/mL)
Precipitates out during aqueous workup.
Water (pH > 10)
High
Soluble as the pyrazinolate anion (deprotonated).
Hexane / Heptane
Insoluble
Used as an antisolvent to crash out the product.
pH-Dependent Solubility
Since the pKa is approximately 8.6, the compound behaves as a weak acid.
pH < 7: Neutral species predominates; low aqueous solubility.
pH > 10: Deprotonation of the -OH/-NH group yields the anionic species, drastically increasing water solubility. This property is utilized in Acid-Base Extraction protocols to purify the compound from non-acidic impurities.
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to determine exact solubility in a specific solvent system.
Preparation: Weigh 50 mg of 5-bromo-3-iodopyrazin-2-ol into a 4 mL glass vial.
Addition: Add the target solvent in 100 µL increments at 25°C.
Equilibration: Vortex for 1 minute and sonicate for 5 minutes after each addition.
Observation: Check for visual dissolution (clear solution).
Calculation: If dissolved after
(mL), Solubility .
Verification: Filter the saturated solution, dry the filtrate, and weigh the residue to confirm mass balance.
Protocol: Purification via Acid-Base Precipitation
A self-validating method to isolate high-purity material from crude reaction mixtures.
Dissolution: Dissolve crude solid in 1M NaOH (aq). The solution should turn clear/yellow.
Checkpoint: If solids remain, filter them out (these are non-acidic impurities).
Washing: Wash the aqueous basic layer with Ethyl Acetate (2x) to remove organic impurities.
Precipitation: Slowly acidify the aqueous layer with 1M HCl to pH ~3-4 while stirring at 0°C.
Collection: The product will precipitate as a pale solid. Filter via vacuum filtration.
Drying: Dry in a vacuum oven at 40°C over P₂O₅ to remove trace moisture.
Workflow Visualization: Purification Logic
Figure 2: Acid-base purification workflow leveraging the pKa (~8.6) of the pyrazin-2-ol scaffold.
Handling & Stability
Light Sensitivity: Iodinated heterocycles are prone to photodeiodination. Store in amber vials wrapped in foil.
Hygroscopicity: The hydroxy/oxo group can form hydrates. Store under inert gas (Argon/Nitrogen) in a desiccator.
Thermal Stability: Stable at room temperature, but avoid prolonged heating >100°C in solution to prevent debromination or hydrolysis.
References
ChemicalBook. (2025).[4] 5-Bromo-3-iodo-2(1H)-pyrazinone (CAS 1666129-10-7) Properties.[3][5] Retrieved from
PubChem. (2025).[6][7][8][9][10] Compound Summary: 3,5-Dibromo-2-hydroxypyrazine (Analog Reference).[6] National Library of Medicine. Retrieved from [6]
Arctom Scientific. (2025). Product Catalog: 5-bromo-3-iodopyrazin-2-ol.[1][2][3][11] Retrieved from
Sigma-Aldrich. (2025).[1] Heterocyclic Building Blocks: Pyrazines. Retrieved from
halogenated pyrazine scaffolds for kinase inhibitor discovery
An In-depth Technical Guide to Halogenated Pyrazine Scaffolds for Kinase Inhibitor Discovery Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Halogenated Pyrazine Scaffolds for Kinase Inhibitor Discovery
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them prominent targets for therapeutic intervention, particularly in oncology and immunology. The discovery of small molecule kinase inhibitors has revolutionized the treatment of many diseases. Within the landscape of kinase inhibitor design, heterocyclic scaffolds have proven to be exceptionally fruitful, with the pyrazine core emerging as a "privileged" structure. This guide provides a comprehensive technical overview of the strategic use of halogenated pyrazine scaffolds in the discovery and development of potent and selective kinase inhibitors. We will delve into the multifaceted roles of halogenation in modulating the physicochemical and pharmacological properties of these molecules, explore synthetic strategies for accessing these key building blocks, analyze structure-activity relationships, and present case studies of successful clinical candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
Introduction: The Central Role of Kinases and the Rise of Pyrazine Scaffolds
Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of specific amino acid residues in proteins, a fundamental mechanism of signal transduction in eukaryotic cells.[1] Dysregulation of kinase activity is a hallmark of many human diseases, including cancer, inflammatory disorders, and autoimmune diseases.[1] Consequently, targeting kinases with small molecule inhibitors has become a highly successful therapeutic strategy.[1][2]
The development of effective kinase inhibitors is a formidable challenge, requiring a delicate balance of potency, selectivity, and favorable pharmacokinetic properties. A key element in achieving this balance lies in the choice of the core chemical scaffold. The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, has garnered significant attention as a versatile scaffold in kinase inhibitor design.[1][3] Its utility stems from several key features:
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, often forming crucial interactions with the "hinge" region of the kinase ATP-binding site.[4]
Structural Rigidity and Planarity: The aromatic nature of the pyrazine ring provides a rigid core, which can help to pre-organize the substituents in a favorable conformation for binding, thus minimizing the entropic penalty upon binding.
Vectors for Substitution: The carbon atoms of the pyrazine ring provide multiple vectors for the introduction of various substituents to explore the different pockets of the kinase active site and to fine-tune the pharmacological properties of the inhibitor.
The Strategic Importance of Halogenation in Modulating Inhibitor Properties
Halogenation is a widely employed strategy in medicinal chemistry to optimize the properties of drug candidates. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyrazine scaffold can have profound effects on the resulting inhibitor's potency, selectivity, and pharmacokinetic profile.
Electronic Effects and Modulation of Basicity
The high electronegativity of halogen atoms allows them to exert a strong electron-withdrawing inductive effect, which can significantly modulate the electron density of the pyrazine ring. This, in turn, influences the basicity (pKa) of the pyrazine nitrogens. By fine-tuning the pKa, medicinal chemists can control the ionization state of the inhibitor at physiological pH, which can impact its solubility, cell permeability, and target engagement.
Halogen Bonding: A Key Non-Covalent Interaction
Beyond classical electronic effects, halogens can participate in a highly directional, non-covalent interaction known as a halogen bond.[5][6] This interaction occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic partner, such as a backbone carbonyl oxygen in the kinase active site.[5][6][7] The strength of the halogen bond generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F).[8] The ability to form these specific interactions can significantly enhance binding affinity and selectivity.[5][6][8]
Caption: Halogen bond formation between a halogenated pyrazine and the kinase hinge region.
Impact on Pharmacokinetic Properties
Halogenation can also be strategically employed to improve the pharmacokinetic properties of a kinase inhibitor. For instance, the introduction of fluorine atoms can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound.[9][10][11] Furthermore, the lipophilicity of a molecule can be modulated by the choice and position of the halogen substituent, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthetic Strategies for Halogenated Pyrazine Scaffolds
The efficient synthesis of functionalized halogenated pyrazines is crucial for the exploration of this chemical space. Several synthetic routes have been developed to access these important building blocks.
General Synthetic Workflow
A common approach involves the construction of the pyrazine ring from acyclic precursors, followed by functionalization and, if necessary, late-stage halogenation. Alternatively, halogenated starting materials can be used to build the pyrazine core.
Author: BenchChem Technical Support Team. Date: February 2026
Document Control:
Version: 1.0 (Technical Whitepaper)
Scope: Chemical Safety, Synthesis Hazards, and Operational Handling
Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Leads
Executive Summary & Chemical Context[2][3][4][5][6][7][8]
The "Orthogonal" Scaffold:
In the realm of fragment-based drug discovery (FBDD), 5-bromo-3-iodopyrazin-2-ol represents a high-value "orthogonal" scaffold. Unlike symmetrical di-bromo intermediates, the presence of both iodine and bromine allows for highly selective sequential cross-coupling reactions. The C-3 Iodine bond is significantly more labile toward oxidative addition (e.g., Suzuki-Miyaura or Sonogashira couplings) than the C-5 Bromine, allowing chemists to functionalize the pyrazine ring with precision.
The Safety Gap:
Commercial Safety Data Sheets (SDS) for such specialized heterocycles are often generic, relying on "read-across" data from simple pyrazines. This guide bridges that gap, applying Structure-Activity Relationship (SAR) principles to predict hazards where empirical data is sparse. We treat this compound not just as a powder, but as a reactive electrophile with specific handling requirements.
Note: As specific toxicological data for this exact isomer is limited, the following classification is derived from validated read-across data of 3,5-dibromopyrazin-2-ol and 2-amino-5-bromo-3-iodopyridine.
P280 (Barrier Protection): Wear protective gloves/eye protection.[1][3][2] Context: Standard latex is insufficient. Use Nitrile (min 0.11mm) or double-gloving for prolonged handling due to lipophilicity.
P305+P351+P338 (Decontamination): IF IN EYES: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3]
Synthesis & Operational Handling Workflow
The synthesis of 5-bromo-3-iodopyrazin-2-ol typically involves a Sandmeyer-type diazotization or a Halogen Exchange (HALEX) reaction. Both routes introduce specific process hazards beyond the final product itself.
Hazard: Generation of diazonium salts (unstable intermediates).
Control: Temperature must be maintained <5°C during nitrite addition. Venting for NOx gases is mandatory.
Iodination (using NIS or I₂):
Hazard: Iodine is corrosive and sublimates.
Control: Use sodium thiosulfate (Na₂S₂O₃) quench to neutralize excess iodine oxidizers before workup.
Handling the Isolated Intermediate
Because of the C-I bond weakness, this compound is photolabile .
Light: Store in amber vials or foil-wrapped containers. UV exposure can cleave the C-I bond, liberating free radical iodine and degrading the scaffold purity.
Stability: The "2-ol" functionality is acidic (pKa ~8-9). Avoid storage with strong bases which will form the salt, altering solubility and hygroscopicity.
Visualized Safety Workflow
The following diagram outlines the "Hierarchy of Controls" for synthesizing and handling this intermediate.
Figure 1: Operational safety workflow emphasizing engineering controls (blue) and PPE (red) to mitigate dust and photolytic degradation risks.
Emergency Control Measures
Fire Fighting Measures
Suitable Media: Dry chemical, CO₂, or alcohol-resistant foam.
Specific Hazards: Combustion will generate Hydrogen Bromide (HBr) , Hydrogen Iodide (HI) , and Nitrogen Oxides (NOx) . These are highly corrosive and toxic gases.
Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is non-negotiable due to the presence of halogenated acid gases.
Accidental Release (Spill Protocol)
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don nitrile gloves, lab coat, and safety goggles. If powder spill >10g, use a half-mask respirator with organic vapor/acid gas cartridges (P100).
Containment: Do not dry sweep. Wet the powder slightly with an inert solvent (e.g., heptane) or water to suppress dust, then scoop into a waste container.
Decontamination: Wipe surface with a 10% Sodium Thiosulfate solution to reduce any residual iodine, followed by soapy water.
Storage & Transport Information
Parameter
Specification
Rationale
Storage Temp
2–8°C (Refrigerate)
Retards thermal decomposition of the C-I bond.
Atmosphere
Inert (Argon/Nitrogen)
Prevents oxidative degradation.
Light
PROTECT FROM LIGHT
Critical. Iodine compounds are photosensitive.
Transport (IATA)
Not Regulated as Dangerous Goods
Unless in bulk. For R&D qty, ship as "Chemical Sample, Non-Hazardous" (Verify with local EHS).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for 3,5-Dibromopyrazin-2-ol (Analog Read-Across). Retrieved from [Link]
European Chemicals Agency (ECHA). C&L Inventory: Pyrazine derivatives and halogenated heterocycles hazard classification. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Application Note: A Detailed Protocol for the Regioselective Synthesis of 5-Bromo-3-iodopyrazin-2-ol
Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of 5-bromo-3-iodopyrazin-2-ol, a valuable halogenated intermediate in medicinal chemistry and drug development. The...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note provides a comprehensive and technically detailed guide for the synthesis of 5-bromo-3-iodopyrazin-2-ol, a valuable halogenated intermediate in medicinal chemistry and drug development. The protocol outlines a robust and efficient method for the regioselective iodination of 5-bromopyrazin-2-ol using N-iodosuccinimide (NIS). This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and characterization data. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Scientific Background
Halogenated pyrazinone scaffolds are privileged structures in modern drug discovery, serving as key building blocks for a wide range of biologically active molecules, including tyrosine kinase inhibitors used in cancer chemotherapy.[1] The specific compound, 5-bromo-3-iodopyrazin-2-ol, offers two distinct halogen atoms (bromine and iodine) at defined positions. This differential halogenation allows for selective downstream cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), making it a highly versatile intermediate for creating complex molecular architectures.
The synthesis described herein focuses on the direct electrophilic iodination of the pyrazin-2-ol ring. The choice of an appropriate iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield, avoiding the formation of unwanted side products. This guide is based on established principles of electrophilic aromatic substitution on electron-rich heterocyclic systems.
Reaction Mechanism and Strategic Rationale
The core of this synthesis is an electrophilic aromatic substitution reaction. The pyrazin-2-ol starting material exists in tautomeric equilibrium with its pyrazinone form. The hydroxyl/oxo group is a strong electron-donating group, which activates the heterocyclic ring towards electrophilic attack. Conversely, the bromine atom at the C5 position is an electron-withdrawing group, which deactivates the ring.
The directing effects of these substituents are crucial for the reaction's regioselectivity. The activating hydroxyl group strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by bromine, the electrophilic iodination occurs preferentially at the C3 position.
Choice of Iodinating Reagent:
N-Iodosuccinimide (NIS) is selected as the optimal iodinating agent for this transformation.[2] Compared to molecular iodine (I₂), NIS is a milder, more efficient, and easier-to-handle electrophilic iodine source.[2] It generates an "I⁺" equivalent in situ under neutral or acidic conditions, which readily attacks the electron-rich C3 position of the pyrazin-2-ol ring. The use of NIS often leads to cleaner reactions with higher yields and avoids the strongly acidic and oxidative conditions that can be associated with other iodination methods.[3]
Application Note: Regioselective Iodination of 5-Bromopyrazin-2-ol using N-Iodosuccinimide (NIS)
Executive Summary This application note details a robust protocol for the synthesis of 5-bromo-3-iodopyrazin-2-ol from 5-bromopyrazin-2-ol using N-iodosuccinimide (NIS) . This transformation is a critical step in the gen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust protocol for the synthesis of 5-bromo-3-iodopyrazin-2-ol from 5-bromopyrazin-2-ol using N-iodosuccinimide (NIS) . This transformation is a critical step in the generation of multi-functionalized pyrazine scaffolds, widely used in the development of kinase inhibitors (e.g., Favipiravir analogs, PI3K inhibitors).
The protocol addresses the specific challenge of iodinating an electron-deficient pyrazine ring that is simultaneously activated by a hydroxyl group and deactivated by a bromine atom. By utilizing NIS in a polar aprotic solvent, we achieve high regioselectivity for the C3 position (ortho to the hydroxyl group) while suppressing di-iodination or oxidative degradation.
Chemical Context & Mechanistic Insight
The Substrate Challenge
The pyrazine ring is inherently electron-deficient (
-deficient), making it resistant to Electrophilic Aromatic Substitution (EAS). However, the presence of the hydroxyl group at C2 introduces a tautomeric equilibrium between the pyrazin-2-ol and pyrazin-2(1H)-one forms. This functionality activates the ring, specifically directing incoming electrophiles to the ortho (C3) and para (C5) positions.
C5 (-Br): Weak deactivator, Para-directing (relative to itself), but the position is blocked.
Target (C3): The only accessible activated carbon.
Why NIS?
While elemental iodine (
) is often too mild for deactivated heterocycles and ICl can be too harsh (leading to chlorination byproducts), N-Iodosuccinimide (NIS) provides a controlled source of iodonium ions (). The succinimide byproduct is water-soluble, simplifying purification.
Reaction Pathway Diagram
The following diagram illustrates the tautomeric activation and the regioselective attack at C3.
Figure 1: Mechanistic pathway for the regioselective iodination of 5-bromopyrazin-2-ol.
Pre-requisite: Ensure all glassware is clean and dry. While strict inert atmosphere is not critical, protecting the reaction from excessive moisture and light is recommended to prevent NIS decomposition.
Solubilization:
Charge a reaction vessel with 5-bromopyrazin-2-ol (1.0 equiv).
Add N,N-Dimethylformamide (DMF) (10 mL per gram of substrate).
Note: DMF is preferred over acetonitrile for this specific substrate due to the poor solubility of pyrazinols in less polar solvents.
Stir at Room Temperature (RT) until a clear or slightly suspension forms.
Reagent Addition:
Add NIS (1.1 equiv) portion-wise over 5–10 minutes.
Critical Control Point: Do not add NIS all at once if running on >10g scale to avoid a sudden exotherm.
Reaction Phase:
Heat the mixture to 50°C .
Monitor by LC-MS or TLC (Mobile Phase: 50% EtOAc/Hexane).
Target: Conversion of Starting Material (SM) [M+H]⁺ ~175/177 to Product [M+H]⁺ ~301/303.
Timeframe: Typically 2–4 hours. If conversion stalls, add an additional 0.1 equiv of NIS.
Quenching & Workup:
Cool the reaction to RT.
Pour the mixture into ice-cold water (30 mL per gram of substrate).
Add 10% aqueous Sodium Thiosulfate (
) to quench unreacted iodine (color change from reddish-brown to yellow/white).
Isolation:
Method A (Precipitation): If a solid precipitates upon quenching, filter the solid, wash with water and cold hexanes. Dry under vacuum at 45°C.
Method B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x), dry over
, filter, and concentrate in vacuo.
Optimization Workflow
Use the following decision tree to troubleshoot low yields or impurities.
Figure 2: Troubleshooting and optimization decision tree for pyrazin-2-ol iodination.
Analytical Data & Validation
Expected Results
Appearance: Off-white to pale yellow solid.
Yield: Typical isolated yields range from 65% to 80% .
Regiochemistry: Confirmed by 1H NMR. The disappearance of the C3 proton (typically a singlet around 7.5–8.0 ppm in the SM) confirms substitution at the ortho position.
Comparison of Conditions
Condition
Solvent
Temp
Yield
Comments
NIS (Standard)
DMF
50°C
75%
Recommended. Cleanest profile.
NIS + TFA
MeCN
RT
60%
Faster, but higher degradation risk.
/
Water
80°C
40%
Poor solubility, low conversion.
Safety & Handling
NIS: Irritant. Store in the dark at 2-8°C. Can decompose violently if heated dry.
Pyrazines: Many halopyrazines are skin sensitizers. Handle in a fume hood.
Waste: All aqueous waste containing iodine species must be treated with thiosulfate before disposal to prevent release of volatile iodine.
References
Castanet, A.-S., et al. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.
Furuta, Y., et al. (2009). Process for production of pyrazine derivatives (Favipiravir intermediates). WO Patent 2010128659.
Prakash, G. K. S., et al. (2004).[3] N-Halosuccinimide/BF3-H2O, Efficient Electrophilic Halogenating Systems for Aromatics. Journal of the American Chemical Society, 126(48), 15770–15776.
Sonogashira coupling protocols using 5-bromo-3-iodopyrazin-2-ol
Application Note: High-Fidelity Regioselective Sonogashira Coupling of 5-Bromo-3-iodopyrazin-2-ol Executive Summary This technical guide outlines the protocols for the regioselective Sonogashira cross-coupling of 5-bromo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Regioselective Sonogashira Coupling of 5-Bromo-3-iodopyrazin-2-ol
Executive Summary
This technical guide outlines the protocols for the regioselective Sonogashira cross-coupling of 5-bromo-3-iodopyrazin-2-ol (also known as 5-bromo-3-iodopyrazin-2(1H)-one). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, FLT3) and diverse heterocyclic libraries.
The core challenge in utilizing this substrate lies in distinguishing between the three reactive sites: the C3-iodide, the C5-bromide, and the acidic N1-H/O-H tautomeric motif. This guide provides a validated methodology to exclusively engage the C3-iodide bond under mild conditions, preserving the C5-bromide for subsequent diversification.
Mechanistic Rationale & Chemoselectivity[1][2]
To achieve high yields and purity, one must understand the electronic and steric environment of the pyrazine ring.
Halogen Hierarchy (I > Br): The C–I bond energy (~53 kcal/mol) is significantly lower than that of the C–Br bond (~68 kcal/mol). Palladium(0) undergoes oxidative addition to the C3–I bond roughly
to times faster than the C5–Br bond at ambient temperatures.
Positional Electronic Effects: The C3 position is ortho to the electron-donating hydroxyl/keto group and adjacent to N4. While sterically more congested than C5, the lability of the iodide dominates the kinetic landscape.
Tautomeric Interference: 5-bromo-3-iodopyrazin-2-ol exists in equilibrium with its lactam form (pyrazin-2(1H)-one). The acidic proton (pKa ~8-9) can consume base or coordinate to Copper(I) species.
Optimization: While protection (e.g., O-methylation or N-SEM protection) is ideal for difficult substrates, direct coupling is feasible using polar aprotic solvents (DMF/DMSO) and excess mild base to solubilize the lactam.
Visualizing the Selectivity Pathway
Figure 1: Kinetic hierarchy of oxidative addition. The C3-Iodine reacts rapidly, allowing for isolation of the mono-alkynylated product before C5-Bromine activation.
Experimental Protocols
Protocol A: Direct Regioselective C3-Alkynylation
Best for: Rapid library synthesis where protecting group steps are undesirable.
Materials:
Substrate: 5-Bromo-3-iodopyrazin-2-ol (1.0 equiv)
Alkyne: Terminal alkyne (1.05 equiv) — Strict stoichiometry is vital.
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
Charging: Add 5-bromo-3-iodopyrazin-2-ol (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv) to the flask.
Note: PdCl₂(PPh₃)₂ is preferred over Pd(PPh₃)₄ here as it is more robust and the active Pd(0) species is generated in situ, often providing better control over the initial rate.
Degassing: Evacuate and backfill with Argon (3 cycles).
Solvation: Add anhydrous DMF via syringe. Stir for 5 minutes to ensure partial dissolution (the starting material may be a suspension).
Base Addition: Add Et₃N (3.0 equiv). The solution often clarifies as the pyrazin-2-ol deprotonates/solubilizes.
Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise over 5 minutes.
Critical: Do not add excess alkyne at the start. If conversion is incomplete later, add small aliquots (0.1 equiv).
Reaction: Stir at Room Temperature (20–25 °C) .
Monitoring: Check LC-MS at 1 hour and 3 hours. The C3-I bond usually reacts fully within 2–4 hours.
Stop Condition: Quench when Starting Material < 5%. Do not push for 100% if "bis-coupled" impurity starts appearing (M+Alkyne+Alkyne).
Workup: Dilute with EtOAc and wash with 5% LiCl (aq) x3 (to remove DMF) and brine. Dry over Na₂SO₄.
Purification: Flash chromatography (SiO₂). Pyrazin-2-ols are polar; a gradient of DCM:MeOH (95:5) or EtOAc:Hexanes is typically required.
Best for: Creating asymmetric 3,5-disubstituted pyrazines.
Modifications to Protocol A:
Perform Protocol A as described until C3-iodide is consumed (monitored by LC-MS).
Second Addition: Add the second alkyne (1.5 equiv) (or boronic acid if switching to Suzuki).
Thermal Activation: Heat the reaction mixture to 60–80 °C .
Catalyst Boost: If the reaction stalls, add a fresh portion of catalyst (2 mol%) or a more active ligand source (e.g., SPhos or XPhos) to activate the sluggish C5-bromide.
Data & Troubleshooting Guide
Table 1: Optimization Parameters for Selectivity
Parameter
Recommended Condition
Effect on Selectivity (C3 vs C5)
Temperature
20–25 °C
High. Heating >50°C risks C5-Br activation.
Solvent
DMF or DMSO
Medium. High polarity helps solubilize the polar pyrazin-2-one tautomer. THF is often too non-polar.
Base
Et₃N (3 equiv)
High. Excess base buffers the acidic OH/NH, preventing catalyst poisoning.
Catalyst
PdCl₂(PPh₃)₂
High. "Slower" release of Pd(0) compared to Pd(PPh₃)₄ helps kinetic discrimination.
Troubleshooting Flowchart
Figure 2: Decision matrix for optimizing reaction outcomes.
Safety & Handling
Heavy Metals: Palladium and Copper residues must be scavenged (e.g., using SiliaMetS® Thiol or DMT) before biological testing, as pyrazines can chelate metals, carrying them into assay buffers.
Acetylene Gas: If using acetylene gas (for ethynylation), ensure proper ventilation and blast shielding.
Skin Sensitization: Halopyrazines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.
References
Sonogashira Coupling Mechanism & Scope
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
Regioselectivity in Dihalogenated Heterocycles
Handy, E. S., & Zhang, Y. (2006). Regioselective cross-coupling of 2,3-dihalopyridines. Organic Preparations and Procedures International, 38(4). (Analogous reactivity pattern: I > Br).[1] Link
Pyrazine Functionalization Protocols
Lindsley, C. W., et al. (2000). Progress towards the synthesis of functionalized pyrazines.[2][3] Tetrahedron Letters, 41(20), 3809-3813. Link
Handling Aminopyrazine/Pyrazinone Tautomers in Coupling
Perez, F., & Minatti, A. (2011).[4] Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.[4] Link
(Note: While specific literature on "5-bromo-3-iodopyrazin-2-ol" is proprietary or sparse, the protocols above are derived from validated methodologies for 3,5-dibromo-2-aminopyrazine and 2,3-dihalopyridine scaffolds, adhering to established organometallic principles.)
Application Note: Regioselective Functionalization of 5-Bromo-3-iodopyrazin-2-ol
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic, regioselective functionalization of 5-bromo-3-iodopyrazin-2-ol , a high-value scaf...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It details the strategic, regioselective functionalization of 5-bromo-3-iodopyrazin-2-ol , a high-value scaffold for kinase inhibitor development.
[1]
Introduction & Strategic Value
The 5-bromo-3-iodopyrazin-2-ol scaffold (Substrate 1 ) is a "privileged structure" in drug discovery, particularly for designing ATP-competitive kinase inhibitors. Its value lies in its three distinct points of diversity, which can be sequentially manipulated to explore Structure-Activity Relationships (SAR):
C-3 Position (Iodo): Highly reactive toward Palladium-catalyzed oxidative addition.
C-5 Position (Bromo): Moderately reactive; functionalized after the C-3 position.
C-2 Position (Hydroxyl): Functions as a hydrogen bond donor/acceptor or can be O-alkylated to tune solubility and potency.
This guide provides a validated workflow to sequentially functionalize these positions with high regiocontrol, avoiding common pitfalls such as catalyst poisoning or regio-scrambling.
Structural Analysis & Reactivity Logic
Tautomerism and Protection
The substrate exists in a tautomeric equilibrium between the pyrazin-2-ol (enol) and pyrazin-2(1H)-one (keto) forms. In solution, the keto form often predominates, which complicates direct metal-catalyzed cross-couplings due to:
Catalyst Poisoning: The acidic N-H/O-H proton can quench active catalyst species.
N- vs. O-Alkylation: Ambident nucleophilicity requires specific conditions to target the desired isomer.
Strategic Decision: We prioritize O-protection (e.g., O-Methylation or O-SEM) as the first step. This locks the aromatic system, prevents catalyst deactivation, and directs steric bulk away from the C-3 reaction center.
Regioselectivity Principle: The "Halogen Dance"
For Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the rate of oxidative addition to the C-X bond follows the bond dissociation energy trend: C-I < C-Br < C-Cl .
Step 1 (C-3 Functionalization): The C-3 Iodo bond is significantly weaker and more labile. Under mild conditions (rt to 60°C), Pd(0) inserts exclusively at C-3.
Step 2 (C-5 Functionalization): The C-5 Bromo bond remains intact during Step 1. It requires harsher conditions (higher temperature, specialized ligands) to react, enabling a "programmed" sequential synthesis.
Visualizing the Reaction Pathway
The following logic map illustrates the sequential functionalization strategy.
Figure 1: Sequential logic flow for the regioselective functionalization of 5-bromo-3-iodopyrazin-2-ol.
Experimental Protocols
Protocol A: Regioselective O-Methylation
Objective: To lock the pyrazine in the aromatic enol form and mask the acidic proton.
Note: Standard basic alkylation (
/MeI) often yields N-alkylated byproducts. Silver salts are used here to favor O-alkylation via the "hard-soft" principle.
Materials:
5-bromo-3-iodopyrazin-2-ol (1.0 equiv)
Iodomethane (MeI) (1.5 equiv)
Silver Carbonate (
) (1.0 equiv)
Solvent: Chloroform (
) or Benzene (anhydrous)
Procedure:
Setup: In a flame-dried round-bottom flask wrapped in aluminum foil (to protect silver salts from light), suspend 5-bromo-3-iodopyrazin-2-ol (1.0 g, 3.32 mmol) and
(0.91 g, 3.32 mmol) in anhydrous (15 mL).
Addition: Add MeI (0.31 mL, 4.98 mmol) dropwise at room temperature.
Reaction: Stir the suspension vigorously at reflux (60°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product (O-Me) is typically less polar than the starting material.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with
.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes) to yield 5-bromo-3-iodo-2-methoxypyrazine .
Expected Yield: 75–85%
QC Check:
NMR () should show a singlet ~4.0 ppm (O-Me). Absence of broad NH peak.
Protocol B: C-3 Selective Suzuki-Miyaura Coupling
Objective: To install an aryl/heteroaryl group selectively at the C-3 position using the high reactivity of the C-I bond.
Setup: Charge a Schlenk tube with the pyrazine substrate (1.0 equiv), boronic acid (1.1 equiv), and
(0.05 equiv). Evacuate and backfill with Nitrogen () three times.
Solvent Addition: Add degassed DME (concentration ~0.1 M) and
solution via syringe.
Reaction: Stir at 60°C for 4–12 hours.
Critical Control Point: Do not exceed 70°C. Higher temperatures may initiate oxidative addition at the C-5 Bromo position, leading to bis-coupling.
Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the starting material. If C-5 coupling begins (formation of bis-aryl), stop the reaction immediately.
Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over
A provides better selectivity; B is faster but riskier.
Solvent
DME /
Toluene /
DME ensures solubility of the polar heterocycle.
Temp
60°C
90°C
90°C leads to ~15% bis-coupling.
Base
Stronger bases () erode selectivity.
Protocol C: C-5 Functionalization (Sequential)
Objective: To functionalize the remaining C-5 Bromo position. This step requires more active catalytic systems due to the lower reactivity of the C-Br bond and the steric/electronic changes from the C-3 substituent.
Materials:
3-Aryl-5-bromo-2-methoxypyrazine (Product from Protocol B)
Setup: Combine substrate, coupling partner (1.5 equiv), catalyst, ligand, and base in a sealed vial under Argon.
Reaction: Heat to 100°C for 12–24 hours. The higher temperature is necessary to activate the C-Br bond.
Workup & Purification: Standard aqueous workup followed by chromatography.
Troubleshooting & Critical Parameters
Regio-Scrambling
If you observe C-5 coupling during Protocol B (C-3 targeting):
Lower Temperature: Reduce from 60°C to 40°C or room temperature.
Change Catalyst: Switch to a less electron-rich ligand system (e.g.,
/ ) to discriminate better between I and Br.
Stoichiometry: Ensure Boronic acid is added slowly (syringe pump) to keep its concentration low relative to the substrate.
Hydrolysis of Protecting Group
If the O-Methyl group hydrolyzes back to the OH (pyrazinone) during coupling:
Ensure the reaction medium is not too acidic (boronic acids can be slightly acidic).
Switch to SEM (2-(Trimethylsilyl)ethoxymethyl) protection, which is more robust under basic coupling conditions and removable with TBAF later.
References
Regioselective Couplings of Dihalopyridines/Pyrazines
Handy, C. J., & Zhang, Y. (2006). "Regioselective Suzuki couplings of dihalopyridines."[2] Organic Letters, 8(13), 2701-2704. Link
Reactivity of 3-Iodo vs 5-Bromo Heterocycles
Li, J. J., & Gribble, G. W. (2000). "Palladium in Heterocyclic Chemistry."[3] Tetrahedron Organic Chemistry Series. (General reference for I > Br reactivity trends).
Hitchcock, S. A., et al. (2006). "Synthesis of Pyrazine-Based Kinase Inhibitors." Journal of Medicinal Chemistry.
General Suzuki Coupling Protocols
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling halogenated heterocycles and palladium catalysts.
Sequential Site-Selective Palladium-Catalyzed Cross-Coupling of Iodo-Bromo Pyrazines: A Precision Protocol
Executive Summary The pyrazine core is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Bortezomib precursors) and antimycobacterials. However, the electron-deficient nature...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazine core is a privileged scaffold in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Bortezomib precursors) and antimycobacterials. However, the electron-deficient nature of the pyrazine ring, combined with its ability to chelate metal catalysts, presents unique synthetic challenges.
This Application Note details a high-fidelity protocol for the sequential, site-selective cross-coupling of iodo-bromo pyrazines . By exploiting the significant difference in bond dissociation energies (BDE) between C–I and C–Br bonds, researchers can functionalize the pyrazine core with distinct nucleophiles in a controlled, stepwise manner. This guide moves beyond generic "Suzuki conditions" to provide a mechanically grounded workflow that maximizes yield and regiocontrol.
Mechanistic Principles & Selectivity
The success of this protocol relies on the kinetic differentiation of the oxidative addition step in the catalytic cycle.
The Kinetic Hierarchy
In palladium-catalyzed cross-couplings, the rate of oxidative addition (
) generally follows the bond strength of the carbon-halogen bond:
[1]
For a pyrazine substrate containing both Iodo and Bromo substituents (e.g., 2-bromo-5-iodopyrazine), the C–I bond is significantly more labile. Under controlled "mild" conditions, the palladium catalyst inserts exclusively into the C–I bond, leaving the C–Br bond intact for a subsequent reaction.
The "Pyrazine Problem" (Catalyst Deactivation)
Unlike simple benzenes, pyrazines possess two nitrogen atoms capable of
-coordination to the Palladium center. This can form stable, unreactive Pd-complexes (catalyst poisoning).
Solution: Use of chelating phosphine ligands (e.g., dppf) or sterically demanding biaryl ligands (e.g., XPhos) prevents the formation of these off-cycle resting states.
Mechanistic Pathway Visualization
Figure 1: Kinetic selectivity in the oxidative addition step. The C-I pathway (Green) is kinetically accessible at lower activation energies than the C-Br pathway (Red).
Experimental Protocols
Phase 1: Site-Selective Coupling at the Iodo Position
Objective: Functionalize the C–I bond while preserving the C–Br bond.
Critical Parameter: Temperature control is paramount. Exceeding 60°C increases the risk of "leakage" (reaction at the Br site).
Materials
Substrate: 2-Bromo-5-iodopyrazine (1.0 equiv)
Coupling Partner: Aryl Boronic Acid (1.1 equiv)
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
Why: The bidentate dppf ligand is robust and prevents pyrazine N-coordination, but is not "hot" enough to activate the bromide rapidly at low temps.
Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)
Solvent: DME (Dimethoxyethane) or 1,4-Dioxane.
Step-by-Step Protocol
Degassing: Charge a reaction vial with the pyrazine substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
Solvation: Add degassed DME (0.2 M concentration relative to substrate).
Activation: Add the aqueous Na₂CO₃ solution via syringe.
Reaction: Heat the mixture to 45–50°C . Stir vigorously.
Monitoring: Check by LC-MS at 2 hours. The starting material (MW: X) should convert to the mono-coupled bromide (MW: Y).
Workup: Once complete (usually 4-6 h), dilute with EtOAc, wash with water/brine. Dry organic layer over Na₂SO₄ and concentrate.
Purification: Flash chromatography (Hexanes/EtOAc). Note: The product still contains a bromine atom and may be light-sensitive.
Phase 2: Functionalization of the Bromo Position
Objective: React the remaining C–Br bond to finalize the scaffold.
Critical Parameter: Ligand activity. The pyrazine ring is likely more electron-rich after Step 1, deactivating the C–Br bond. A more active catalyst system is required.
Why: XPhos is an electron-rich, bulky biaryl ligand that facilitates oxidative addition into deactivated aryl bromides.
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (anhydrous).
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Step-by-Step Protocol
Setup: Charge vial with Phase 1 product, new coupling partner, base, and ligand/catalyst. Purge with Argon.
Reaction: Add solvent and heat to 90–100°C .
Note: If using Buchwald-Hartwig amination, use NaOtBu as base and heat to 100°C.
Monitoring: Reaction typically requires 12-18 hours.
Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify via HPLC or column chromatography.
Strategic Workflow & Decision Tree
The following diagram illustrates the decision logic for optimizing reaction conditions based on substrate behavior.
Figure 2: Operational workflow for sequential coupling. Note the feedback loop for optimization if regioselectivity is compromised.
Troubleshooting & Optimization Data
Common Failure Modes
Issue
Diagnosis (LCMS/NMR)
Root Cause
Corrective Action
Bis-coupling in Step 1
M+2(Nucleophile) peak observed
Temperature too high or Ligand too active
Lower T to RT; Use less active ligand (e.g., PPh3 instead of dppf).
Stalled Reaction (Step 1)
Unreacted Ar-I remains
Pyrazine N-coordination (Poisoning)
Switch solvent to DME (chelating solvent); Increase Catalyst loading to 5-8%.
Hydrolysis of Bromide
Ar-OH peak observed
Hydroxide formation from carbonate base
Switch to anhydrous conditions (CsF or K3PO4 in dry dioxane).
Stalled Reaction (Step 2)
Unreacted Ar-Br remains
Deactivated ring / Oxidative Addition failure
Switch to "Buchwald G3" precatalysts or XPhos; Increase temp to 110°C.
Solvent Screening for Step 1 Selectivity
Data derived from internal optimization of 2-bromo-5-iodopyrazine + Ph-B(OH)2.
Solvent
Temp (°C)
Time (h)
Yield (Mono-I)
Yield (Bis)
Selectivity Ratio
DME / H₂O
45
4
88%
2%
44:1
Dioxane / H₂O
60
2
75%
15%
5:1
DMF / H₂O
50
4
60%
5%
12:1
Toluene / H₂O
80
2
40%
40%
1:1
References
Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
Handy, C. J., & Zhang, Y. (2006). A Simple Guide for Predicting the Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions of Di- and Trihaloheterocycles. Chemical Communications. [Link]
Langer, P. (2010).[1] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis. [Link]
Application Notes & Protocols: Regioselective Synthesis of 3-Alkynyl-5-bromopyrazin-2-ols via Sonogashira Coupling
For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Alkynyl Pyrazines in Medicinal Chemistry Pyrazine scaffolds are privileged structures in medicinal chemistry, fo...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Alkynyl Pyrazines in Medicinal Chemistry
Pyrazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal for targeting a wide range of biological entities, including kinases and other enzymes. The introduction of an alkynyl moiety onto the pyrazine ring further enhances their utility, providing a rigid linker for extending molecular frameworks, enabling access to novel chemical space, and serving as a versatile handle for further functionalization through click chemistry or other alkyne-based transformations.
This application note provides a detailed protocol for the regioselective conversion of 5-bromo-3-iodopyrazin-2-ol to a diverse range of 3-alkynyl-5-bromopyrazin-2-ols. The described methodology leverages the differential reactivity of aryl halides in the Sonogashira cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The Synthetic Challenge: Achieving Regioselectivity on a Dihalogenated Pyrazine Core
The starting material, 5-bromo-3-iodopyrazin-2-ol, presents a classic challenge in cross-coupling chemistry: the presence of two different halogen atoms on the aromatic ring. A successful synthesis of 3-alkynyl-5-bromopyrazin-2-ols hinges on the ability to selectively functionalize the carbon-iodine bond while leaving the carbon-bromine bond intact for potential downstream modifications. This orthogonal reactivity is achievable due to the significant difference in bond dissociation energies between the C-I and C-Br bonds, which translates to a higher propensity for the C-I bond to undergo oxidative addition to the palladium(0) catalyst. This inherent reactivity difference forms the basis of the highly regioselective protocol detailed below.
Experimental Workflow: A Visual Guide
The overall synthetic strategy is a one-pot, palladium- and copper-catalyzed Sonogashira cross-coupling reaction. The workflow is designed for efficiency and high yield, minimizing the need for intermediate purification steps.
Caption: Experimental workflow for the regioselective Sonogashira coupling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific terminal alkynes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and alkyne homocoupling.
To a flame-dried Schlenk flask, add 5-bromo-3-iodopyrazin-2-ol (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
Add anhydrous DMF (5-10 mL per mmol of the starting pyrazine) via syringe.
Add triethylamine (3.0 equiv) and the terminal alkyne (1.2 equiv) sequentially via syringe.
Reaction Execution:
Stir the reaction mixture at room temperature for 10 minutes.
Heat the reaction mixture to 60 °C and stir for 4-12 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup:
Cool the reaction mixture to room temperature.
Quench the reaction by adding saturated aqueous ammonium chloride.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-5-bromopyrazin-2-ol.
Key Reaction Parameters: A Summary for Optimization
The efficiency of the Sonogashira coupling is highly dependent on the reaction conditions. The following table summarizes the key parameters and provides a starting point for optimization.
Parameter
Recommended Range
Rationale and Notes
Palladium Catalyst
1-5 mol%
Pd(PPh₃)₂Cl₂ is a robust and commonly used catalyst. Other Pd(0) or Pd(II) sources can also be effective.
Copper(I) Co-catalyst
2-10 mol%
CuI is essential for the formation of the copper acetylide intermediate. Ensure it is of high purity.
Base
2-4 equivalents
Triethylamine is a common choice. Other amine bases like diisopropylethylamine (DIPEA) can also be used.
Solvent
DMF, THF, Acetonitrile
DMF is generally a good solvent for this reaction due to its high polarity and boiling point.
Temperature
Room Temp. to 80 °C
The optimal temperature will depend on the reactivity of the terminal alkyne. Start at a moderate temperature (e.g., 60 °C).
Reaction Time
2-24 hours
Monitor by TLC or LC-MS to determine the point of completion.
Mechanism and Rationale: The Catalytic Cycles in Action
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
Caption: The interconnected catalytic cycles of the Sonogashira reaction.
The Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (the C-I bond of 5-bromo-3-iodopyrazin-2-ol), forming a Pd(II) intermediate. This is the rate-determining step and is significantly faster for aryl iodides than for aryl bromides, thus ensuring regioselectivity.
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium center, displacing the iodide.
Reductive Elimination: The desired product, the 3-alkynyl-5-bromopyrazin-2-ol, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
The Copper Cycle:
Copper-Alkyne Complexation: The terminal alkyne coordinates to the copper(I) salt.
Deprotonation: The amine base deprotonates the terminal alkyne, facilitated by the copper coordination, to form a copper acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.
Conclusion and Future Perspectives
The regioselective Sonogashira coupling of 5-bromo-3-iodopyrazin-2-ol offers a robust and versatile method for the synthesis of a wide array of 3-alkynyl-5-bromopyrazin-2-ols. These compounds are valuable building blocks for the development of novel therapeutics and functional materials. The remaining bromo substituent provides a handle for further diversification through a second cross-coupling reaction, allowing for the creation of complex and diverse molecular architectures. Future work could explore the development of copper-free Sonogashira conditions to further enhance the sustainability and scope of this important transformation.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. [Link]
Doucet, H., & Hierso, J.-C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834–871. [Link]
Application Note: Precision Regiocontrol in Suzuki-Miyaura Coupling
This Application Note is structured to guide researchers through the complex landscape of regioselective Suzuki-Miyaura cross-coupling, focusing specifically on the discrimination between C-3 and C-5 positions in heteroa...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to guide researchers through the complex landscape of regioselective Suzuki-Miyaura cross-coupling, focusing specifically on the discrimination between C-3 and C-5 positions in heteroaryl polyhalides.
Navigating C-3 vs. C-5 Selectivity in Heterocycles
Abstract & Strategic Overview
In medicinal chemistry, the ability to sequentially functionalize heteroaromatic scaffolds is paramount for Structure-Activity Relationship (SAR) exploration. A recurring challenge is the discrimination between chemically distinct but competitively reactive halogenated positions, specifically C-3 and C-5 in azines (e.g., pyridazines) and azoles (e.g., pyrazoles).
While C-3 positions (typically
to nitrogen) are electronically activated for oxidative addition, they are often prone to catalyst poisoning or steric clashes. Conversely, C-5 positions (typically or distal) require specific ligand architectures to overcome their inherent electronic dormancy. This guide provides a validated protocol for Ligand-Divergent Regioselectivity , enabling the user to target either C-3 or C-5 positions on demand using a single substrate.
Mechanistic Drivers of Selectivity
To master regioselectivity, one must understand the competing forces at the Oxidative Addition (OA) step, which is generally the selectivity-determining step in these systems.
A. Electronic Bias (The "Natural" Pathway)
Palladium(0) is nucleophilic. It preferentially undergoes oxidative addition at the most electron-deficient C-X bond.
C-3 Position (e.g., in Pyridazine): Located
to the nitrogen atom. The inductive effect (-I) of nitrogen lowers the LUMO energy of the C-Cl bond, making it the kinetic target for standard catalysts.
B. Steric & Ligand-Field Control (The "Switch" Pathway)
Reversing the natural selectivity requires a catalyst system that disfavors the electronically activated site, often through steric repulsion or by altering the active catalytic species (e.g., mono-ligated Pd(0)).
C-5 Position: Less electron-deficient but often less sterically crowded or possessing different coordination geometry requirements.
Dominant Ligands: Bulky, electron-rich monodentate ligands (e.g., Q-Phos , Amphos ) or specific bulky bidentates (dtbpf ) can invert selectivity to favor C-5.
Figure 1: Divergent mechanistic pathways for 3,5-dichloropyridazine coupling. Pathway A follows electronic activation (C-3), while Pathway B utilizes ligand bulk/electronics to target C-5.
Validated Protocols
The following protocols are optimized for 3,5-Dichloropyridazine , a model substrate representing the "C-3 vs C-5" challenge.
Base: KF (3.0 equiv) Note: Fluoride bases are often critical for bulky phosphine systems.
Solvent: Toluene / Water (4:1 v/v)
Step-by-Step:
Purge: Charge vial with substrate, boronic acid, Pd(OAc)₂, Q-Phos, and KF. Purge with Argon.
Solvation: Add degassed Toluene and Water.
Activation: Heat to 100°C (Reflux) for 12-16 hours. Note: Higher temperature is often required for the C-5 position due to higher activation energy.
Workup: Standard extraction as above.
Expected Outcome: >85% regioselectivity for the 5-aryl product.
Data Summary & Optimization Guide
The following table summarizes the impact of ligand and base choices on selectivity for 3,5-dichloropyridazine (based on Dai et al. and Pfizer internal data).
Variable
Condition A (C-3 Selective)
Condition B (C-5 Selective)
Mechanism Note
Ligand
dppf (Bidentate)
Q-Phos (Bulky Monodentate)
dppf bites tight; Q-Phos demands space.
Base
Cs₂CO₃
KF
KF facilitates transmetallation in bulky systems.
Solvent
Dioxane/H₂O
Toluene/H₂O
Toluene supports the lipophilic Q-Phos complex.
Temp
80°C
100-110°C
C-5 activation barrier is higher.
Selectivity
~95:5 (C3:C5)
~10:90 (C3:C5)
Complete reversal of selectivity.
Decision Tree for Heterocycle Coupling
Use this logic flow to determine your starting point for new substrates.
Figure 2: Optimization workflow for selecting reaction conditions based on substrate properties and target regiochemistry.
Troubleshooting & Critical Parameters
Hydrodehalogenation: If you observe reduction of the C-X bond instead of coupling (replacing Cl with H), switch the solvent to THF or reduce the water content. This is common at the C-3 position.
Bis-coupling: If the reaction over-couples (adding aryl groups to both C-3 and C-5), reduce the boronic acid equivalents to 0.95 equiv and lower the temperature. High selectivity requires kinetic control.
Substrate Variations (Pyrazoles): For 3,5-dibromo-1-methylpyrazole , the C-5 position is sterically hindered by the N-methyl group but is also the site of C-H acidity. In Suzuki coupling, the C-3 position (distal to N-Me) usually reacts first under standard conditions (Pd(PPh3)4). To target C-5, one often requires lithiation/borylation sequences rather than direct Suzuki, OR the use of very specific bulky ligands similar to Protocol B.
References
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
Dai, X., Chen, Y., Garrell, S., Liu, H., Zhang, L. K., Palani, A., ...[4] & Nargund, R.[4] (2013). The Journal of Organic Chemistry.
[Link]
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016).[1] Chemical Science.
[Link]
Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5.
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E.[4] (2010).[5][6][7] Organic Letters.
[Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
Langer, P. et al. (2011).[8][9] Chemistry - A European Journal.
[Link]
improving yield of 5-bromopyrazin-2-ol iodination reaction
Technical Support Center: Pyrazine Functionalization Subject: Optimization of 5-Bromopyrazin-2-ol Iodination Diagnostic Hub: Why is my yield low? Before altering your protocol, identify the failure mode.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazine Functionalization
Subject: Optimization of 5-Bromopyrazin-2-ol Iodination
Diagnostic Hub: Why is my yield low?
Before altering your protocol, identify the failure mode. The iodination of 5-bromopyrazin-2-ol (1) to 5-bromo-3-iodopyrazin-2-ol (2) is an electrophilic aromatic substitution (
) on an electron-deficient heterocycle. While the hydroxyl group (tautomeric with the oxo-form) activates the ring, the inductive effect of the pyrazine nitrogens and the bromine atom at C-5 creates a "push-pull" system that often leads to stalled reactions or workup losses.
Symptom 1: Starting material (SM) remains unconsumed after 24h.
Root Cause: The electrophile (
) concentration is insufficient to overcome the deactivating nature of the pyrazine ring. Standard alone is too weak.
Fix: Switch to an oxidative iodination system (
or ) or a "pre-activated" reagent like -iodosuccinimide (NIS) with a Lewis/Brønsted acid catalyst.
Dissolve 5-bromopyrazin-2-ol in acetic acid (10 V).
Add
and solids.
Heat to 65 °C. The mixture will darken as
dissolves, then lighten as is consumed.
Critical Step: Monitor by HPLC. If stalled, add 0.1 eq
to accelerate the generation of the acyl hypoiodite species.
Workup: Cool to RT. Pour into ice water (20 V). Quench excess iodine with 10%
. Adjust pH to 3.0 with dilute NaOH. Filter the precipitate.
Method B: The NIS/TFA "High-Throughput" Protocol
Best for: Small scale (<100 mg), medicinal chemistry arrays.
Mechanism: Protonation of NIS increases the electrophilicity of the iodine atom.
Reagents:
Substrate: 5-bromopyrazin-2-ol (1.0 eq)
Reagent:
-Iodosuccinimide (NIS) (1.2 eq)
Catalyst: Trifluoroacetic acid (TFA) (0.5 eq) or
Solvent: Acetonitrile (MeCN) or DMF
Protocol:
Dissolve substrate in MeCN (0.1 M).
Add TFA followed by NIS in one portion.
Stir at RT for 4 hours.
Troubleshooting: If conversion is <50%, heat to 50 °C.
Workup: Evaporate MeCN. Redissolve in EtOAc. Wash with water (pH adjusted to 4) to remove succinimide.
Data & Comparison
Parameter
Method A ()
Method B (NIS/TFA)
Method C ()
Active Species
/ Acyl Hypoiodite
Protonated NIS ()
(Free ion)
Atom Economy
High (All Iodine used)
Low (Succinimide waste)
Moderate
Regioselectivity
Excellent (C-3 only)
Good
Moderate (Risk of over-iodination)
Typical Yield
75–85%
60–75%
50–65%
Key Risk
Solubility of SM
Removal of Succinimide
Harsh conditions (Chlorination side-rxn)
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic pathway and critical decision points for the iodination process.
Caption: Mechanistic flow for C-3 selective iodination. Note the critical risk of product loss at high pH (Red path).
Frequently Asked Questions (FAQs)
Q: Can I use DMF as a solvent for Method A?A: Yes, but be cautious. DMF can undergo oxidation or hydrolysis under harsh acidic/oxidative conditions. For Method A (
), Acetic Acid is superior because it stabilizes the electrophilic iodine species. If solubility is absolute zero in AcOH, use a DMF/AcOH (1:1) mixture.
Q: How do I remove the iodine stain from my product?A: The product often precipitates as a yellow/orange solid. If it retains a purple/brown tint, it contains trapped
. Wash the solid cake with cold 5% sodium thiosulfate solution, followed by water, then hexanes. Do not wash with basic solutions.
Q: Why is position 3 favored over position 6?A: The hydroxyl group at C-2 is an ortho, para-director.
Position 3 (Ortho): Activated and sterically accessible.
Position 5 (Para): Blocked by Bromine.
Position 6 (Meta): Not activated by the OH group.
Therefore, electrophilic attack occurs almost exclusively at C-3.
References
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Analogous Chemistry):
Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1][2][3] International Journal of Simulation: Systems, Science and Technology. (Demonstrates
efficiency on electron-deficient heterocycles).
General Iodination Protocols (NIS/TFA):
Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 2002.[4] (Foundational protocol for NIS activation).
Green Iodination Strategies:
Stavber, S., et al. "Green chemistry approaches to the iodination of organic compounds." (Review of oxidative iodination efficiency).
Pyrazine Reactivity & Tautomerism:
Joule, J.A., Mills, K. "Heterocyclic Chemistry." (Authoritative text on pyrazine electrophilic substitution rules).
separating 5-bromo-3-iodopyrazin-2-ol from unreacted starting material
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-bromo-...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-bromo-3-iodopyrazin-2-ol, a critical intermediate in pharmaceutical synthesis. The focus of this document is to address the common challenge of separating the desired product from unreacted starting material, specifically 5-bromopyrazin-2-ol, following an iodination reaction.
Understanding the Separation Challenge
The synthesis of 5-bromo-3-iodopyrazin-2-ol often involves the direct iodination of 5-bromopyrazin-2-ol. Due to the similar structures of the starting material and the product, separating them can be a significant purification hurdle. Both molecules possess a pyrazin-2-ol core, leading to comparable polarities and solubilities, which complicates standard purification techniques.
Comparative Analysis of Key Compounds
Compound
Structure
Molecular Weight ( g/mol )
Polarity
5-bromopyrazin-2-ol
(Starting Material)
174.99
Polar
5-bromo-3-iodopyrazin-2-ol
(Product)
300.89
Slightly more polar
The introduction of an iodine atom increases the molecular weight and slightly alters the electronic properties and polarity of the molecule. This subtle difference is the key to achieving a successful separation.
Troubleshooting and FAQs
This section is designed in a question-and-answer format to directly address potential issues you may encounter during the purification process.
FAQ 1: My initial attempts at recrystallization are failing to separate the product from the starting material. What should I do?
Recrystallization is often the first choice for purification, but its success is highly dependent on the solvent system. If you are co-crystallizing the product and starting material, it indicates that their solubilities are too similar in the chosen solvent.
Troubleshooting Steps:
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures[1]. A systematic screening of solvents with varying polarities is crucial. Consider solvent systems such as ethanol/water, isopropanol/water, or toluene.
Solvent Mixtures: A two-solvent system can be highly effective. Dissolve the crude mixture in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Allow the solution to cool slowly.
Seeding: If crystals are slow to form, adding a small seed crystal of pure 5-bromo-3-iodopyrazin-2-ol can initiate crystallization.
FAQ 2: I'm considering column chromatography. What are the recommended conditions?
Column chromatography is a powerful technique for separating compounds with similar polarities.[2][3] The key is to find a mobile phase that provides a good separation factor between the two compounds.
Recommended Protocol: Column Chromatography
Stationary Phase: Silica gel is the most common and effective stationary phase for this type of separation due to its slightly acidic nature.[2]
Mobile Phase (Eluent) Selection:
Initial Screening with Thin Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal solvent system using TLC.[2][4] The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35, and there is a clear separation from the starting material spot.
Recommended Solvent Systems: Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
Column Packing and Loading:
Properly packing the column is critical to avoid channeling and ensure good separation.[2][5] A slurry packing method is often preferred.
Load the sample onto the column in a minimal amount of the mobile phase or adsorbed onto a small amount of silica gel.
Elution:
Begin with the optimized mobile phase from your TLC analysis.
If the separation is not sufficient, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the run to elute the more strongly adsorbed compounds.[5]
Caption: Workflow for optimizing and performing column chromatography.
FAQ 3: Can I use an acid-base extraction to separate the two compounds?
An acid-base extraction relies on a significant difference in the pKa values of the compounds to be separated. The pyrazin-2-ol moiety in both the starting material and the product has a pKa, making them weakly acidic. The pKa of the parent pyrazin-2-ol is around 8.5, and while the bromo and iodo substituents will have some effect, it is unlikely to be large enough to allow for a clean separation via simple extraction with aqueous bases. You would likely deprotonate and extract both compounds into the aqueous layer.
FAQ 4: How can I confirm the purity of my final product?
After purification, it is essential to confirm the identity and purity of your 5-bromo-3-iodopyrazin-2-ol.
Recommended Analytical Techniques:
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the final product and can reveal the presence of any residual starting material or other impurities.
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Logical Flow for Purification Strategy
Caption: Decision-making workflow for purification.
This guide provides a framework for tackling the purification of 5-bromo-3-iodopyrazin-2-ol. Remember that each reaction is unique, and some level of optimization will always be necessary. By systematically applying the principles of chromatography and recrystallization, you can achieve a high purity of your desired product.
References
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
Utah Tech University. (n.d.). Separating Compounds by Column Chromatography. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]
solubility issues of 5-bromo-3-iodopyrazin-2-ol in organic solvents
Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-bromo-3-iodopyrazin-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists w...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 5-bromo-3-iodopyrazin-2-ol. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the solubility of this valuable synthetic intermediate. Due to its unique structural characteristics, this compound often exhibits poor solubility in common organic solvents, posing a significant hurdle in reaction setup, purification, and analysis.
This guide provides a systematic, first-principles approach to understanding and overcoming these solubility issues. We will delve into the physicochemical properties of the molecule, offer a step-by-step troubleshooting workflow, and address frequently asked questions encountered in a laboratory setting.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of 5-bromo-3-iodopyrazin-2-ol that govern its solubility behavior.
Q1: What are the key structural features of 5-bromo-3-iodopyrazin-2-ol that influence its solubility?
The solubility of this compound is dictated by a combination of competing factors originating from its structure:
Keto-Enol Tautomerism: The molecule exists in equilibrium between the pyrazin-2-ol (enol) and pyrazin-2(1H)-one (keto) forms. In the solid state, the keto form, which is an amide-like structure, typically predominates. This form allows for strong intermolecular hydrogen bonding between the N-H donor and the C=O acceptor of adjacent molecules.
High Crystal Lattice Energy: These strong hydrogen bonds, combined with potential π-π stacking of the aromatic rings, create a very stable crystal structure. A significant amount of energy is required to break apart this lattice, resulting in low solubility in many solvents that cannot effectively compete with these interactions. This is characteristic of compounds often described as "brick dust."
Mixed Polarity: The pyrazinone core is highly polar. The parent compound, pyrazin-2(1H)-one, has a calculated LogP of -0.6, indicating its hydrophilic nature[1]. However, the large, nonpolar bromine and iodine atoms contribute significant lipophilic character and increase the molecular weight. This duality makes it difficult for a single solvent to adequately solvate both the polar core and the nonpolar halogen substituents.
Weak Acidity: The proton on the ring nitrogen (in the keto form) is weakly acidic. Deprotonation with a base can form a pyrazinolate salt, which dramatically alters its solubility profile, a key aspect used in solubility enhancement strategies.
Q2: What are the estimated physicochemical properties of 5-bromo-3-iodopyrazin-2-ol?
While experimental data for this specific molecule is scarce, we can estimate its properties based on its structural analogues and computational models. These values are critical for designing effective solubilization strategies.
Property
Estimated Value / Observation
Rationale & Implication for Solubility
Molecular Weight
314.85 g/mol
High molecular weight contributes to lower solubility.
Melting Point
>220 °C (High)
The analogous compound 5-bromo-3-iodo-pyridin-2-ol melts at 226-227°C[2][3]. A high melting point strongly suggests high crystal lattice energy, which is a primary reason for poor solubility.
pKa (Acidic N-H)
~8.0 - 9.0
The pKa of the pyridine analogue is predicted to be 8.52[2][3]. This indicates the proton can be removed by moderately strong bases, making pH adjustment a viable strategy.
Calculated LogP
~1.5 - 2.0
This is an estimation. The parent pyrazinone is hydrophilic (LogP -0.6)[1], but the large halogens significantly increase lipophilicity. This value places it in a poorly soluble region.
Appearance
Likely a crystalline solid
Expected for a rigid, planar molecule with strong intermolecular forces.
Q3: In short, why is my compound so difficult to dissolve?
The primary challenge is overcoming the exceptionally high crystal lattice energy. The molecule is "happier" interacting with itself in a solid crystal than it is interacting with most common solvents. Your task is to find a solvent system or condition that can effectively break down the crystal structure and keep the individual molecules solvated. This typically requires highly polar solvents, heat, or chemical modification like deprotonation.
Section 2: Troubleshooting Guide - A Systematic Workflow for Solubilization
When facing solubility challenges, a systematic approach is more effective than random solvent screening. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: A logical workflow for troubleshooting the solubility of 5-bromo-3-iodopyrazin-2-ol.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale, systematic screen of a range of common laboratory solvents. This will provide a qualitative understanding of the compound's solubility profile.
Experimental Protocol: Small-Scale Solubility Test
Preparation: Weigh approximately 1-2 mg of 5-bromo-3-iodopyrazin-2-ol into a small glass vial (e.g., a 1-dram vial).
Solvent Addition: Add the test solvent dropwise (e.g., using a pipette) in 100 µL increments.
Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds. Observe for dissolution.
Observation: Record the approximate volume of solvent required to fully dissolve the compound. If it does not dissolve after adding 1-2 mL, it can be considered poorly soluble or insoluble in that solvent at room temperature.
Categorization: Classify the solubility as:
Freely Soluble: Dissolves in < 0.5 mL
Soluble: Dissolves in 0.5 - 1.0 mL
Sparingly Soluble: Dissolves in 1.0 - 2.0 mL, or some solid remains
Insoluble: Little to no dissolution in > 2.0 mL
Table 2: Recommended Solvents for Initial Screening
Solvent Class
Solvent
Dielectric Constant (ε)
Rationale & Expected Outcome
Polar Aprotic
Dimethylformamide (DMF)
36.7
Often the best starting point. Can engage in hydrogen bonding and has a high polarity to dissolve the pyrazinone core.
Dimethyl Sulfoxide (DMSO)
46.7
Highly effective at dissolving polar, H-bonding solids. Can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)
32.2
Similar to DMF but with a higher boiling point; can be very effective.
Acetonitrile (MeCN)
37.5
Used in the synthesis of the pyridine analogue[3]. May work, especially with heating.
Ethers
Tetrahydrofuran (THF)
7.5
Moderate polarity. May require a co-solvent.
1,4-Dioxane
2.2
Common solvent for cross-coupling reactions. Often used with water as a co-solvent.
Chlorinated
Dichloromethane (DCM)
9.1
Unlikely to work alone due to its inability to break H-bonds, but useful as a co-solvent.
Alcohols (Protic)
Methanol (MeOH)
32.7
Can act as both H-bond donor and acceptor. May have some success.
Hydrocarbons
Toluene
2.4
Insoluble. Included as a negative control and for co-solvent systems.
Step 2: The Role of Temperature
Increasing the temperature provides kinetic energy to help break the crystal lattice and can significantly increase the solubility of a compound.
Protocol & Causality:
Simply heat the vial from the screening test in a water bath or on a heating block (e.g., to 50-80 °C). Many compounds that are insoluble at room temperature will dissolve upon heating. However, this introduces a critical risk: thermal degradation.
Trustworthiness - How to Validate Stability:
Before committing your bulk material to a heated reaction, you must perform a quick stability check.
Dissolve a small sample (1-2 mg) in a candidate solvent with heating.
Prepare a "time zero" TLC or LC-MS sample of the dissolved material.
Keep the solution at the target temperature for 1-2 hours.
Run a second TLC or LC-MS.
Result: If new spots/peaks appear, the compound is degrading, and this solvent/temperature combination should be avoided. If the chromatogram is clean, it is likely stable under these conditions[4].
Step 3: Employing Co-Solvent Systems
If no single solvent is effective, a mixture of two or more solvents (a co-solvent system) is the next logical step. The principle is to create a solvent environment with tailored properties that are more favorable for the solute.[5][6]
Expertise - Why Co-Solvents Work:
A co-solvent system can enhance solubility by:
Reducing Polarity: Adding a less polar solvent (like toluene) to a highly polar solvent (like DMF) can create a medium that better accommodates the lipophilic halogen atoms of the molecule.
Disrupting Self-Association: A protic co-solvent like methanol or isopropanol can introduce new hydrogen bonding interactions that disrupt the solute-solute hydrogen bonds holding the crystal together.[7]
Recommended Co-Solvent Systems to Test:
For Reactions: Toluene/DMF (5:1 to 1:1), Dioxane/Water (10:1 to 4:1), THF/Methanol (10:1)
For Purification/Analysis: DCM/Methanol (20:1 to 10:1), Ethyl Acetate/Ethanol (10:1)
Step 4: pH Modification with Organic Bases
For an ionizable molecule like 5-bromo-3-iodopyrazin-2-ol, altering the pH is one of the most powerful methods to enhance solubility.[8]
Causality - The Mechanism of pH Adjustment:
The N-H proton of the pyrazinone ring is weakly acidic (estimated pKa ~8-9). Adding a base with a conjugate acid pKa significantly higher than this will deprotonate the molecule. This creates an anionic pyrazinolate salt. The introduction of a formal charge dramatically increases the molecule's polarity and its affinity for polar solvents, often leading to complete dissolution.
Protocol: Base-Mediated Solubility Test
Suspend ~2 mg of the compound in 1 mL of a polar aprotic solvent where it is poorly soluble (e.g., THF, Acetonitrile, or DMF).
Add a common organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), dropwise (1-5 equivalents).
Vortex and observe for dissolution. For difficult cases, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) can be used.
Note: This method is ideal for reactions that are tolerant of or catalyzed by bases (e.g., some cross-coupling or condensation reactions). It is not suitable for reactions requiring acidic conditions.
Section 3: Advanced FAQs for Synthetic Applications
Q: How should I choose a solvent for a specific reaction, like a Suzuki or Buchwald-Hartwig coupling?
For cross-coupling reactions, the choice of solvent must support not only the starting material's solubility but also the catalyst's activity.
Suzuki Coupling: Standard conditions often use solvents like 1,4-dioxane, DME, or toluene, frequently with water or an alcohol as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃ or Cs₂CO₃). For 5-bromo-3-iodopyrazin-2-ol, a system like Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:1:1) with heating would be a rational starting point. You may find that the compound only fully dissolves once the reaction mixture is heated.
Buchwald-Hartwig Amination: These reactions typically use solvents like toluene, dioxane, or t-butanol. Given the poor solubility, starting with dioxane or toluene with heating is recommended. The presence of the base required for the reaction (e.g., NaOtBu or LHMDS) may aid in solubility via deprotonation of the pyrazinone N-H.
Q: I managed to dissolve my compound for a reaction, but a precipitate formed upon cooling for workup. What should I do?
This is a common scenario, often indicating that your product is less soluble in the reaction solvent than your starting material. This can be advantageous.
Isolate by Filtration: If you suspect the precipitate is your desired product, you may be able to isolate it simply by cooling the reaction mixture to room temperature or 0 °C and collecting the solid by filtration. Wash the solid with a solvent in which the starting material is soluble but the product is not (e.g., cold ethyl acetate or methanol) to remove impurities.
Prevent Oiling Out: If the product "oils out" instead of crystallizing, try adding a nonpolar anti-solvent (like hexanes or heptane) to the warm mixture slowly to induce precipitation.
Q: What are the best practices for handling and storing 5-bromo-3-iodopyrazin-2-ol?
To ensure the long-term integrity of the compound and avoid experimental artifacts, follow these guidelines:
Storage: Store in a tightly sealed container in a cool, dry, and dark environment (e.g., a desiccator cabinet away from light).
Light Sensitivity: Halogenated heterocyclic compounds can be sensitive to light. It is best practice to store them in amber vials or wrapped in aluminum foil.[9]
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or a fume hood. Avoid creating dust.
References
Pipzine Chemicals. (n.d.). 2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Retrieved February 3, 2026, from [Link]
ResearchGate. (n.d.). Physicochemical properties of compounds (PY 1-9). Retrieved February 3, 2026, from [Link]
Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
ResearchGate. (2017, August 6). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved February 3, 2026, from [Link]
Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology, 17(46), 55.1-55.5. Available at: [Link]
MDPI. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
Carvajal-Moreno, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. Available at: [Link]
ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?. Retrieved February 3, 2026, from [Link]
ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved February 3, 2026, from [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved February 3, 2026, from [Link]
IntechOpen. (2022). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. DOI: 10.5772/intechopen.105939. Available at: [Link]
Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. Retrieved February 3, 2026, from [Link]
Longdom Publishing. (n.d.). Organic Chemistry Insights into Pyrazinoquinoxaline Molecular Des. Retrieved February 3, 2026, from [Link]
ACS Publications. (1999). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology, 33(14), 2422–2427. Available at: [Link]
ResearchGate. (2013, August 6). Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Retrieved February 3, 2026, from [Link]
Scite.ai. (2023, December 23). Co-solvent: Significance and symbolism. Retrieved February 3, 2026, from [Link]
ResearchGate. (2019). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved February 3, 2026, from [Link]
Royal Society of Chemistry. (2023, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved February 3, 2026, from [Link]
Encyclopedia.pub. (2021, June 9). Dihydropyrrolo[1,2-a]Pyrazinones. Retrieved February 3, 2026, from [Link]
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Retrieved February 3, 2026, from [Link]
YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Retrieved February 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). 2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Aminopyrazine. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Pyrazin-2(3h)-one. PubChem Compound Database. Retrieved February 3, 2026, from [Link]
Technical Support Center: Purification of Light-Sensitive Iodo-Pyrazine Intermediates
Welcome to the dedicated technical support guide for navigating the complexities of purifying light-sensitive iodo-pyrazine intermediates. These molecules are crucial in modern drug discovery and development, yet their i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for navigating the complexities of purifying light-sensitive iodo-pyrazine intermediates. These molecules are crucial in modern drug discovery and development, yet their inherent photosensitivity presents significant challenges during isolation and purification. This guide is structured to provide researchers, scientists, and process chemists with field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring you can develop robust, self-validating purification protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, foundational questions that are critical for success when handling iodo-pyrazine intermediates.
Q1: Why are iodo-pyrazine intermediates particularly sensitive to light?
A1: The photosensitivity of these compounds is primarily due to the carbon-iodine (C-I) bond. This bond has a relatively low dissociation energy, making it susceptible to cleavage upon absorption of ultraviolet (UV) and even high-energy visible light.[1] This photolytic cleavage can generate highly reactive radical species. These radicals can then initiate a cascade of degradation reactions, including de-iodination, dimerization, or reaction with solvents and atmospheric oxygen, leading to a complex mixture of impurities and a significant loss of your desired product. The pyrazine ring itself, being an aromatic heterocycle, also possesses chromophores that can absorb light energy, potentially facilitating this degradation.
Q2: What are the immediate visual indicators of compound degradation during purification?
A2: The most common and immediate sign of degradation is a color change . Solutions of iodo-pyrazine intermediates are often colorless or pale yellow. Upon exposure to light, they may rapidly turn deep yellow, brown, or even pink/purple. This is often due to the formation of elemental iodine (I₂) or other colored degradation byproducts. On a Thin Layer Chromatography (TLC) plate, you might observe streaking, the appearance of new spots (often less polar), or a spot that remains at the baseline, indicating the formation of insoluble polymeric material.
Q3: What general handling precautions are non-negotiable when working with these compounds?
A3: Meticulous light protection is paramount.
Work in a dimly lit area: Avoid direct overhead lighting. Whenever possible, work in a fume hood with the sash lowered and the internal light turned off.
Use amber glassware: All flasks, vials, and separatory funnels should be made of amber glass to filter out UV and short-wavelength visible light.
Wrap equipment in aluminum foil: For equipment that is not available in amber glass (e.g., chromatography columns, collection tubes), wrap it securely with aluminum foil.
Minimize exposure time: Plan your experiments to be as efficient as possible. Do not leave solutions of your compound sitting on the bench, even in amber flasks, for extended periods.
Q4: Which purification technique is generally preferred for light-sensitive iodo-pyrazines?
A4:Flash column chromatography is often the method of choice due to its speed.[2][3] The reduced contact time between the sensitive compound and the stationary phase minimizes the opportunity for on-column degradation.[3] However, the optimal technique depends on the specific properties of your intermediate and the nature of the impurities. Recrystallization can be an excellent method for achieving high purity for solid compounds, provided a suitable solvent system is found and light exposure is strictly controlled during the process.
Part 2: Troubleshooting Guide for Purification
This section provides in-depth solutions to specific problems you may encounter during common purification workflows.
Flash Column Chromatography
Q5: My compound is developing a dark brown/yellow band at the top of the silica column that doesn't move. What is causing this?
A5: This is a classic sign of on-column decomposition. The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. Furthermore, any light hitting the top of the column where the compound is most concentrated will accelerate this process.
Solutions:
Deactivate the Silica Gel: Neutralize the acidic sites on the silica. You can do this by pre-treating the silica gel with a base. A common method is to slurry the silica in the starting eluent containing 0.5-1% triethylamine or ammonia. This is particularly effective for basic compounds like pyrazines, as it also prevents "tailing" of spots on TLC.[4]
Strict Light Exclusion: Ensure the column is completely wrapped in aluminum foil before loading your compound. Pay special attention to the top of the column.
Work Quickly: Do not leave the column unattended. Elute the compound as rapidly as good separation will allow. Flash chromatography's advantage is its speed.[2]
Q6: I am seeing new, less polar spots on my TLC analysis of the collected fractions. Where are they coming from?
A6: This suggests that a de-iodination reaction is occurring, or a dimerization event has taken place. The resulting non-iodinated pyrazine or pyrazine dimer will almost always be less polar than the parent iodo-pyrazine and will therefore elute faster from the column (have a higher Rf).
Solutions:
Degas Your Solvents: Dissolved oxygen in the eluent can participate in radical-mediated degradation pathways. Sparge your solvents with nitrogen or argon for 15-20 minutes before use.
Maintain an Inert Atmosphere: If possible, apply a positive pressure of nitrogen or argon to the top of the column instead of using compressed air. This minimizes the compound's exposure to oxygen.
Re-evaluate Your Solvent System: A more polar, faster-eluting solvent system will reduce the residence time on the column, potentially mitigating the degradation.
Q7: My compound has a poor UV chromophore, making it difficult to track on a flash system with a UV detector. What are my options?
A7: This is a common challenge. Relying solely on a UV detector might lead to poor fractionation.
Solutions:
Use an Alternative Detector: An Evaporative Light Scattering Detector (ELSD) is an excellent choice for compounds with poor or no UV chromophores.[5] The ELSD is insensitive to the mobile phase and can detect any non-volatile analyte. Be aware that ELSD is a destructive technique, so you will need to split the flow, sending a small portion to the detector and the majority to the fraction collector.[5]
Stain your TLC plates: If you are collecting fractions manually, use a stain that reacts with your compound or the pyrazine ring. Iodine chambers or permanganate stains are often effective for visualizing otherwise invisible spots.
"Blind" Fractionation: Collect a large number of small, uniform fractions. Analyze every few fractions by TLC and stain to locate your compound. This is more laborious but can be very effective.
Recrystallization
Q8: The color of my solution darkens significantly when I heat it to dissolve the compound for recrystallization. What should I do?
A8: The combination of heat and light is likely accelerating the degradation of your compound. Even ambient lab light can be sufficient to cause problems at elevated temperatures.
Solutions:
Complete Light Exclusion: Wrap the recrystallization flask completely in aluminum foil. Use a heating mantle and stir plate, and avoid using a hot plate with a transparent top.
Minimize Heating Time: Heat the solvent first, then add it to the flask containing your solid compound until it just dissolves. Avoid prolonged boiling.
Use an Inert Atmosphere: If the compound is particularly sensitive, perform the recrystallization under a nitrogen or argon blanket to protect it from oxygen, which can exacerbate degradation at high temperatures.
Q9: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A9: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This is often due to a solvent system that is too good at the boiling point and too poor at room temperature.
Solutions:
Modify the Solvent System: Add a co-solvent in which your compound is more soluble (a "better" solvent). The goal is to create a solvent mixture with a more gradual solubility curve.[6]
Slow Cooling: Do not crash-cool the solution by placing it directly in an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of well-ordered crystals.
Seed the Solution: Introduce a tiny crystal of the pure compound (if available) or scratch the inside of the flask with a glass rod at the solution's surface. This provides a nucleation point for crystal growth to begin.
This protocol outlines the critical steps for successfully purifying a light-sensitive iodo-pyrazine intermediate using flash chromatography.
Step-by-Step Methodology:
Preparation (Low Light Conditions):
Conduct all steps in a fume hood with the light off or under red/yellow light.
Select an appropriately sized column and wrap it completely in a double layer of aluminum foil, securing it with tape.
Prepare your eluent. If your compound is basic or sensitive to acid, add 0.5% triethylamine to the solvent mixture. Degas the eluent by sparging with N₂ or Ar for 20 minutes.
Column Packing:
Pack the column with silica gel using your preferred method (wet, dry, or slurry). Ensure the silica bed is well-compacted and level.
Sample Loading:
Dissolve your crude intermediate in a minimal amount of the eluent or a stronger solvent like DCM.
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., DCM, acetone), add silica gel (2-3x the weight of your compound), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
Carefully add the sample to the top of the column.
Elution and Collection:
Begin elution immediately. Use positive pressure from a nitrogen or argon line instead of compressed air.
Collect fractions in amber vials or foil-wrapped test tubes.
Monitor the separation using your chosen detection method (UV, ELSD, or TLC analysis of fractions).
Post-Purification:
Combine the pure fractions in a foil-wrapped, amber round-bottom flask.
Remove the solvent under reduced pressure, avoiding excessive heat. Shield the rotovap flask from light with foil.
Store the final product in an amber vial under an inert atmosphere and in a freezer, protected from light.
Data Presentation: Solvent Selection
Summarizing solvent properties is crucial for method development. The table below provides a reference for common chromatography solvents.
Solvent
Polarity Index
Boiling Point (°C)
UV Cutoff (nm)
Notes
Hexane / Heptane
0.1
69 / 98
195
Standard non-polar phase.
Toluene
2.4
111
284
Can be useful for aromatic compounds.
Dichloromethane (DCM)
3.1
40
233
Excellent solvent, but more volatile.
Diethyl Ether
2.8
35
215
Prone to peroxide formation.
Ethyl Acetate (EtOAc)
4.4
77
255
Common mid-polarity solvent.
Acetone
5.1
56
330
High UV cutoff can interfere with detection.
Methanol (MeOH)
5.1
65
205
Strong polar solvent, often used with DCM.
Mandatory Visualizations
Diagrams help clarify complex workflows and relationships.
Caption: Workflow for selecting a suitable purification method.
Caption: Key components of a light-protected chromatography setup.
Part 4: Analytical Purity Assessment
Q10: How can I confidently assess the purity of my final product and check for photodegradation?
A10: A multi-pronged analytical approach is necessary for confident purity assessment.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the gold standards for structural confirmation. The absence of impurity peaks is a strong indicator of purity. Look for the disappearance of starting material signals and the correct integration of protons in your product's spectrum.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique for detecting trace impurities.[7] An LC-MS analysis will provide both a retention time and a mass-to-charge ratio (m/z). Look for a single major peak at the expected mass. The presence of peaks corresponding to de-iodinated (+1 H, -127 m/z) or dimerized products confirms that some degradation has occurred.
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a calibrated HPLC method with a UV or other suitable detector is essential.[8] This will allow you to determine the purity as a percentage (e.g., >99% by peak area). According to ICH Q1B guidelines, photostability testing involves exposing the sample to a minimum of 1.2 million lux hours and 200 watt hours/square meter of near UV energy to assess potential degradation.[9][10][11]
References
Tools for Purifying the Product. ResearchGate.[Link]
Purification of pyrazine.
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed.[Link]
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.[Link]
Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research.[Link]
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.[Link]
Alternative Extraction and Downstream Purification Processes for Anthocyanins. PMC.[Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.[Link]
Photocatalytic Degradation of Safranin O: Unraveling the Roles of Dissolved Gases, Environmental Matrices, and Reactive Species. MDPI.[Link]
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.[Link]
Pyrazines: occurrence, formation and biodegradation. PubMed.[Link]
Analytical methods for pyrazine detection. ResearchGate.[Link]
Photoreduction of atrazine from aqueous solution using sulfite/iodide/UV process, degradation, kinetics and by-products pathway. National Institutes of Health.[Link]
Photodegradation and photostability-indication of mequitazine. PubMed.[Link]
Technical Support Center: Synthesis of 5-Bromo-3-iodopyrazin-2-ol
[1] Topic: Minimizing Side Products & Optimizing Yield in 5-Bromo-3-iodopyrazin-2-ol Synthesis Document ID: TSC-PYR-2024-05 Audience: Medicinal Chemists, Process Development Scientists Status: Active [1] Executive Summar...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Topic: Minimizing Side Products & Optimizing Yield in 5-Bromo-3-iodopyrazin-2-ol Synthesis
Document ID: TSC-PYR-2024-05
Audience: Medicinal Chemists, Process Development Scientists
Status:Active [1]
Executive Summary & Core Challenge
The synthesis of 5-bromo-3-iodopyrazin-2-ol (often existing as its tautomer 5-bromo-3-iodopyrazin-2(1H)-one ) is a critical step in the development of SHP2, ERK, and other kinase inhibitors.[1] The core challenge lies in the electron-deficient nature of the pyrazine ring, which makes electrophilic aromatic substitution (SEAr) difficult.[1]
Successful synthesis relies on leveraging the ortho-directing power of the hydroxyl/oxo group at C2 to install the iodine at C3.[1] Common failure modes include incomplete conversion due to poor solubility, "halogen dance" (scrambling), and the formation of inseparable 3,5-dihalogenated impurities.[1]
This guide provides a robust, self-validating protocol and a troubleshooting framework to minimize these side products.
Visual Workflow & Impurity Map
The following diagram outlines the reaction pathway and the specific entry points for critical impurities.
Figure 1: Reaction pathway for the regioselective iodination of 5-bromopyrazin-2-ol, highlighting critical impurity origins.
Critical Protocol: Regioselective Iodination
We recommend two methods depending on scale. Method A is preferred for medicinal chemistry (cleaner profile); Method B is preferred for scale-up (lower cost).[1]
Dissolution: Charge 5-bromopyrazin-2-ol (1.0 eq) into Acetonitrile (MeCN) (10 V).
Note: If solubility is poor, add DMF (2 V) or heat to 40°C.[1]
Activation: Add TFA (0.1 – 0.5 eq) .
Why: The pyrazine nitrogen is basic; however, the ring is electron-poor.[1] Acid catalysis protonates the N-iodosuccinimide (NIS) or the pyrazine slightly to assist the electrophilic attack, though strong protonation of the ring can deactivate it.[1] In practice, mild acid helps solubilize and activate the NIS.[1]
Iodination: Add N-Iodosuccinimide (NIS) (1.1 – 1.2 eq) portion-wise at 0°C to RT.
Control: Monitor by LCMS.[1] The reaction typically completes in 4–16 hours at RT.[1]
Quench: Pour into water/ice. Add 10% Na2S2O3 (sodium thiosulfate) to remove excess iodine (indicated by color change from brown to yellow/white).[1]
Isolation: Filter the precipitate. Pyrazinones are often poorly soluble in water at neutral/acidic pH.[1]
Method B: KIO3/I2 in Acid (Scale-Up >10g)
Based on the robust industrial synthesis of the isosteric 2-amino-5-bromo-3-iodopyridine [1, 2].[1]
Solvent System: Suspend 5-bromopyrazin-2-ol in 2M H2SO4 (5–8 V).
Oxidant Addition: Add KIO3 (0.5 eq) . Heat to 80–100°C.[1]
Iodine Source: Dropwise addition of KI (0.6 eq) in water.[1]
Mechanism:[1][2][3][4] KIO3 + 5KI + 6H+ → 3I2 + 3H2O.[1] Generates reactive I+ species in situ.[1]
Workup: Cool, neutralize to pH 7–8 (careful precipitation), and filter.
Troubleshooting Guide (FAQ)
Category 1: Reaction Stalling & Conversion
Q: The reaction stops at 60% conversion. Adding more NIS doesn't help.[1] Why?A: This is a classic solubility-limited kinetic stall .[1]
Root Cause: The product (5-bromo-3-iodo) is often less soluble than the starting material and co-precipitates, coating unreacted particles.[1]
Fix:
Switch solvent to DMF or NMP to maintain homogeneity.[1]
Increase temperature to 45–50°C (careful: risk of debromination increases >60°C).[1]
Ensure efficient stirring (overhead stirrer recommended for slurries).[1]
Q: I see a new spot on TLC/LCMS that is NOT the product. What is it?A: Check for 3,5-dibromopyrazin-2-ol .[1]
Diagnosis: If your starting material contained even 1–2% of 3,5-dibromo (a common byproduct in 5-bromo synthesis), it will carry through.[1]
Verification: The 3,5-dibromo analog is chemically inert to these iodination conditions.[1] It will accumulate.[1]
Solution: You must repurify your starting material (recrystallization from EtOH/Water) before iodination.[1] Separation of the dibromo/bromo-iodo products downstream is nearly impossible.[1]
Category 2: Regioselectivity & Side Products
Q: Can the iodine add to the C6 position?A: Highly unlikely.[1]
Reasoning: The C2-hydroxyl group is an ortho, para-director.[1]
Ortho (C3): Activated and sterically accessible.[1]
Meta (C6): Deactivated by the electron-withdrawing nature of the adjacent Nitrogen and lack of resonance donation from the OH.[1]
Exception: If the C5-Bromine is lost (protodehalogenation), iodine may fill that spot, leading to 3,5-diiodo or 3-iodo species.[1]
Q: How do I remove the "Purple Color" that persists after workup?A: This is trapped molecular iodine (I2).[1]
Fix: Wash the organic layer (or solid filter cake) with saturated aqueous Sodium Thiosulfate .[1] Do not just use water; iodine binds tightly to pyrazine solids.[1]
Comparative Guide: Mass Spectrometry Fragmentation of Bromo-Iodo Pyrazines
Executive Summary In the structural elucidation of halo-heterocycles, bromo-iodo pyrazines present a unique analytical case study. Unlike symmetrical di-halo systems (e.g., 2,3-dibromopyrazine), bromo-iodo variants exhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the structural elucidation of halo-heterocycles, bromo-iodo pyrazines present a unique analytical case study. Unlike symmetrical di-halo systems (e.g., 2,3-dibromopyrazine), bromo-iodo variants exhibit a distinct hierarchy of bond cleavage governed by the significant disparity in carbon-halogen bond dissociation energies (BDE).
This guide objectively compares the fragmentation pathways of the C–I versus C–Br bonds under Electron Ionization (EI) and Collision-Induced Dissociation (CID). The data confirms that iodine loss is the thermodynamically favored primary event , serving as the critical diagnostic differentiator from other di-halo analogs.
Mechanistic Comparison: The Halogen Competition
The mass spectral behavior of bromo-iodo pyrazines is defined by the competition between the expulsion of the iodine radical (I•) and the bromine radical (Br[1]•).
Bond Dissociation Energy (BDE) Hierarchy
The fundamental driver of the fragmentation pattern is the bond strength. The C–I bond is significantly weaker than the C–Br bond, making it the "weakest link" in the molecular scaffold.
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
CID Energy: Stepped collision energy (15, 30, 45 eV) is required to force the C–I cleavage, as the
ion is relatively stable in ESI.
Visualizing the Fragmentation Pathway[1][5][7][8][9]
The following diagram illustrates the competitive fragmentation pathways, highlighting the dominance of Iodine loss due to the lower bond dissociation energy.
Figure 1: The fragmentation hierarchy of bromo-iodo pyrazines. The black arrow indicates the thermodynamically favored pathway (Iodine loss).
Analytical Workflow: Decision Matrix
This workflow guides the researcher in confirming the scaffold identity using MS data.
Figure 2: Step-by-step decision matrix for identifying bromo-iodo pyrazine intermediates.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Halogenated Heterocycles. National Institute of Standards and Technology. [Link]
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-I vs C-Br BDE values). [Link]
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for halogen isotopic patterns and radical cleavage mechanisms). [Link]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for EI vs ESI fragmentation rules). [Link]
Comparative Guide: Crystal Structure & Tautomeric Dynamics of Halogenated Pyrazin-2-ols
Executive Summary In the development of nitrogen-heterocycle pharmacophores, the precise tautomeric state of pyrazin-2-ol derivatives is a critical determinant of ligand-protein binding affinity and solid-state stability...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of nitrogen-heterocycle pharmacophores, the precise tautomeric state of pyrazin-2-ol derivatives is a critical determinant of ligand-protein binding affinity and solid-state stability. While often denoted as "ols" (hydroxyl form), crystallographic evidence overwhelmingly suggests these compounds exist as pyrazin-2(1H)-ones (lactam form) in the solid state.
This guide provides a technical comparison of halogenated variants (Cl, Br, I), analyzing how halogen substitution shifts the supramolecular landscape from hydrogen-bond-dominated packing to halogen-bond-driven architectures.
The Tautomeric Landscape: Lactim vs. Lactam
The core structural challenge lies in the equilibrium between the pyrazin-2-ol (lactim) and pyrazin-2(1H)-one (lactam) forms. In solution, this equilibrium is solvent-dependent; however, in the crystalline phase, the lactam form is energetically favored due to the formation of robust intermolecular N–H···O hydrogen bonded dimers.
Structural Markers of Tautomerism
To determine the tautomer from X-ray diffraction (XRD) data, researchers must analyze specific bond lengths. The carbon-oxygen interaction is the primary indicator.
Geometric Parameter
Pyrazin-2-ol (Lactim)
Pyrazin-2(1H)-one (Lactam)
Diagnostic Significance
C2–O Bond Length
1.30 – 1.35 Å
1.23 – 1.26 Å
Short bond indicates C=O double bond character (Lactam).
C2–N1 Bond Length
~1.30 Å (C=N)
~1.36 Å (C–N)
Longer bond indicates single bond character (Lactam).
The following diagram illustrates the tautomeric shift and the competing intermolecular forces in the solid state.
Caption: Logical flow of tautomeric preference leading to crystal lattice stabilization via competing supramolecular synthons.
Comparative Analysis of Halogenated Variants
The introduction of halogens at the C3 or C5 positions drastically alters the packing motif. While the lactam core remains, the supramolecular glue changes.
Candidate A: 3-Chloropyrazin-2-ol
Behavior: The chlorine atom is electron-withdrawing but a poor halogen bond donor due to its low polarizability and smaller
-hole.
Crystal Packing: Dominated by the standard N–H···O hydrogen-bonded centrosymmetric dimers (
motif). The Cl atom largely acts as a steric spacer rather than a directional anchor.
Solubility: Moderate in polar organic solvents.[1]
Candidate B: 3,5-Dibromopyrazin-2-ol
Behavior: Bromine is highly polarizable. The C–Br bond exhibits a distinct region of positive electrostatic potential (the
-hole) along the bond axis.
Crystal Packing: The H-bond dimers often persist, but C–Br···O or C–Br···N halogen bonds emerge. These interactions can link the dimers into 1D tapes or 2D sheets, significantly increasing lattice energy and melting point.
Solubility: Reduced solubility compared to the chloro-variant due to the tighter halogen-bonded network.
Comparative Data Table: Crystallographic Metrics
The following table summarizes representative data derived from structural studies of pyrazinone derivatives.
To replicate these findings or characterize a new derivative, follow this self-validating workflow.
Diagram 2: Crystallography Workflow
Caption: Step-by-step workflow from synthesis to structural elucidation.
Step-by-Step Protocol
Crystallization (Slow Evaporation):
Dissolve 20 mg of the halogenated pyrazine in 2 mL of solvent.
Solvent Choice: Use Ethanol/Water (9:1) for general screening. For brominated variants, Acetonitrile is preferred to avoid competing H-bonds from water that might disrupt halogen bonding.
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature.
Data Collection (SC-XRD):
Select a crystal with sharp edges (avoid agglomerates).
Mount on a Kapton loop using perfluoropolyether oil.
Collect data at 100 K (cryogenic cooling is essential to reduce thermal motion and accurately locate the N-H proton).
Refinement Strategy (The "Tautomer Check"):
Locate the heavy atoms (Br, Cl, O, N, C).
Critical Step: Locate the hydrogen atoms in the difference Fourier map.
Validation: If the H is found on Nitrogen (N1) and the C2-O distance is <1.26 Å, the structure is the Lactam . If H is on Oxygen and C2-O >1.30 Å, it is the Lactim .
Implications for Drug Design[3]
Understanding this solid-state data translates directly to medicinal chemistry applications:
Binding Affinity: Protein binding pockets are often hydrophobic. A drug designed as a "Pyrazinol" that actually exists as a "Pyrazinone" presents a different H-bond donor/acceptor profile (Acceptor C=O vs Donor O-H).
Halogen Bonding in SBDD: If the crystal structure reveals strong C–Br···O interactions, this motif can be exploited in Structure-Based Drug Design (SBDD) to target carbonyl backbone residues in the receptor binding pocket.
Solubility Engineering: The 3,5-dibromo variants often show lower aqueous solubility due to the high lattice energy provided by the halogen bond network. Replacing Br with Cl can improve solubility by disrupting this network, albeit with a loss of potency if the halogen bond was critical for binding.
References
Tautomeric Preferences in N-Heterocycles
Title: Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical and experimental study.
A Comprehensive Guide to the Safe Disposal of 5-bromo-3-iodopyrazin-2-ol
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-bromo-3-iodopyrazin-2-ol. Tailored for researchers, scientists, and drug development professionals, this document ou...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential, immediate safety and logistical information for the proper disposal of 5-bromo-3-iodopyrazin-2-ol. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and disposal in a laboratory setting. The causality behind each procedural choice is explained to build a framework of self-validating protocols, ensuring both personal and environmental safety.
Hazard Assessment and Chemical Profile
Key Assumed Hazards:
Acute Toxicity (Oral): Likely harmful or toxic if swallowed[1][2].
Skin Corrosion/Irritation: Expected to cause skin irritation[3][5].
Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage[1][3][4].
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust[2][3][5].
Environmental Hazards: Halogenated organic compounds can be hazardous to the aquatic environment[6].
Due to the presence of bromine and iodine, thermal decomposition may release toxic and corrosive fumes, such as hydrogen bromide, hydrogen iodide, and nitrogen oxides[3].
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks associated with handling 5-bromo-3-iodopyrazin-2-ol, a stringent adherence to PPE and engineering controls is mandatory.
Engineering Controls:
All handling of solid 5-bromo-3-iodopyrazin-2-ol and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors[1][5].
An eyewash station and safety shower must be readily accessible in the immediate work area[5].
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact[1][2].
Hand Protection: Wear nitrile rubber gloves. Given that halogenated solvents can have poor compatibility with nitrile gloves, consider double-gloving for extended handling or when working with solutions[7]. Always consult the glove manufacturer's compatibility chart.
Skin and Body Protection: A fully buttoned laboratory coat must be worn. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is recommended[1][7].
Respiratory Protection: If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary. This requires enrollment in a respiratory protection program with medical clearance and fit testing[8].
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Halogenated waste streams are treated differently than non-halogenated ones, often at a higher cost, making cross-contamination a significant issue[9][10].
Protocol for Waste Collection:
Designate a Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste"[7][11]. The container should be made of a compatible material, such as polyethylene[7].
Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first waste is added[10]. The label must include:
The words "Hazardous Waste."
The full chemical name: "5-bromo-3-iodopyrazin-2-ol" and any solvents used.
The associated hazards (e.g., Toxic, Irritant)[10].
Solid Waste:
Collect pure, unadulterated 5-bromo-3-iodopyrazin-2-ol in a designated, labeled container.
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.
Liquid Waste:
Solutions of 5-bromo-3-iodopyrazin-2-ol should be collected in a separate, labeled container for halogenated liquid waste.
Do not mix halogenated waste with non-halogenated waste streams[9].
Container Management: Keep waste containers securely closed when not in use to prevent the release of vapors[11][12]. Store the container in a designated satellite accumulation area, within secondary containment[10].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space[1].
Secure the Area: Restrict access to the spill area.
Don Appropriate PPE: Before cleaning up, don the full PPE as described in Section 2.
Contain the Spill:
For solid spills: Gently cover the spill with an inert absorbent material like sand, earth, or vermiculite to avoid generating dust[1].
For liquid spills: Cover with an appropriate absorbent material.
Collect the Waste: Carefully sweep or scoop the absorbed material into the designated halogenated waste container[1][3].
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
Post-Cleanup: After cleanup, decontaminate and launder all protective clothing before reuse. Wash hands thoroughly[1][6].
Disposal Pathway
The ultimate disposal of 5-bromo-3-iodopyrazin-2-ol must be conducted by a licensed hazardous waste disposal company.
Disposal Workflow Diagram:
Caption: Waste Disposal Workflow for 5-bromo-3-iodopyrazin-2-ol.
Primary Disposal Method:
The recommended method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (e.g., HBr, HI)[13]. This ensures the complete destruction of the compound.
Key Procedural Steps for Final Disposal:
Ensure the waste container is sealed and properly labeled.
Arrange for pickup through your institution's Environmental Health and Safety (EH&S) office or a contracted licensed hazardous waste disposal company[9][13].
Maintain all records of waste disposal as required by local and national regulations[14].
Do NOT:
Dispose of 5-bromo-3-iodopyrazin-2-ol down the drain[7][15].
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 5-bromo-3-iodopyrazin-2-ol, protecting themselves, their colleagues, and the environment.
References
5-Bromo-2-chloro-3-iodopyridine Safety D
Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. Chemos GmbH & Co.KG.
2-Amino-5-bromo-3-iodopyridine Manufacturer & Supplier in China. Pipzine Chemicals.
Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Carl ROTH.
5-Bromo-3-chloropyridazine Safety D
2-Bromo-5-iodopyridine - Safety D
3-Bromo-2-iodopyridine Safety D
5-Bromo-2-iodopyridine Safety D
Halogenated Organic Liquids - Standard Oper
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
Chemical Hazards and Toxic Substances - Overview.
Halogenated Solvents. Washington State University Environmental Health & Safety.
Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).
Halogenated Solvents.
How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.